4-Amino-3,5-dichlorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3,5-dichlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXVGKWQBEJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561114 | |
| Record name | 4-Amino-3,5-dichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62909-66-4 | |
| Record name | 4-Amino-3,5-dichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3,5-dichlorobenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25FXF6F7QG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-3,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-3,5-dichlorobenzaldehyde, a key intermediate in the development of novel therapeutics.
Chemical Properties
This compound is a substituted aromatic aldehyde with the chemical formula C₇H₅Cl₂NO. Its structure features a benzene ring substituted with an amino group, two chlorine atoms, and a formyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO | --INVALID-LINK--[1] |
| Molecular Weight | 190.03 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| CAS Number | 62909-64-4 | --INVALID-LINK--[1] |
| Appearance | White to slightly yellow fluffy powder (predicted) | --INVALID-LINK--[4] |
| Melting Point | 144 °C | --INVALID-LINK-- |
| Boiling Point | 293.5 ± 40.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.492 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | -2.02 ± 0.10 (Predicted) | --INVALID-LINK-- |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and ether. | --INVALID-LINK--[4] |
| SMILES | C1=C(C=C(C(=C1Cl)N)Cl)C=O | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| InChI | InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 | --INVALID-LINK--[1] |
Table 2: Predicted Spectral Data for this compound
| Spectrum Type | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the aldehyde proton (around 9.8-10.0 ppm), aromatic protons (around 7.5-8.0 ppm), and amino protons (broad signal, variable shift). |
| ¹³C NMR | Signals for the carbonyl carbon (around 190 ppm), aromatic carbons (in the range of 110-150 ppm), including carbons attached to chlorine and the amino group. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), C-N stretching, and C-Cl stretching. |
| Mass Spectrum (m/z) | Molecular ion peak corresponding to the molecular weight (190.03 g/mol ) and fragmentation patterns typical of a substituted benzaldehyde. |
Experimental Protocols
Proposed Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be proposed based on established organic chemistry reactions for analogous compounds. One potential method involves the reduction of a nitro group to an amine, a common transformation in aromatic chemistry.
Reaction Scheme: A potential synthesis could start from 3,5-dichloro-4-nitrobenzaldehyde. The nitro group can be reduced to an amino group using a variety of reducing agents.
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichloro-4-nitrobenzaldehyde in a suitable solvent such as ethanol or acetic acid.
-
Reduction: Add a reducing agent, for example, iron powder in the presence of a small amount of hydrochloric acid, or stannous chloride (SnCl₂) in concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and filter to remove any solid residues. Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Disclaimer: This is a proposed synthesis and has not been experimentally verified from the available literature. Appropriate safety precautions should be taken when handling all chemicals.
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a sample of the solid compound as a KBr pellet or as a mull in Nujol.
-
Record the FT-IR spectrum using a spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically using techniques like electron ionization (EI) or electrospray ionization (ESI).
-
Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the development of enzyme inhibitors and receptor antagonists.
Synthesis of Pyrazolopyridine Derivatives as Phosphodiesterase-4 (PDE4) Inhibitors
This compound is a reported reagent in the synthesis of pyrazolopyridine derivatives that exhibit inhibitory activity against phosphodiesterase-4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Experimental Workflow for Synthesis:
Caption: Synthetic workflow for pyrazolopyridine derivatives.
Signaling Pathway of PDE4 Inhibition:
PDE4 enzymes specifically hydrolyze cyclic adenosine monophosphate (cAMP), a second messenger that plays a critical role in regulating inflammatory responses. By inhibiting PDE4, the synthesized pyrazolopyridine derivatives increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators.
Caption: PDE4 signaling pathway and point of inhibition.
Synthesis of Neuropeptide Y (NPY) Receptor Antagonists
This compound is also utilized as a reagent in the synthesis of amino acid derivatives that act as neuropeptide Y (NPY) receptor antagonists[5]. NPY is a neurotransmitter involved in various physiological processes, including appetite regulation, anxiety, and blood pressure control. Antagonists of NPY receptors are being investigated for the treatment of obesity and anxiety disorders.
Logical Relationship in Drug Discovery:
Caption: Role of the compound in NPY antagonist development.
Neuropeptide Y Signaling Pathway:
NPY exerts its effects by binding to G-protein coupled receptors (GPCRs), primarily the Y1 and Y2 subtypes. Activation of these receptors triggers downstream signaling cascades that influence neuronal activity and physiological responses. The synthesized antagonists would block the binding of NPY to its receptors, thereby inhibiting its effects.
Caption: Neuropeptide Y signaling and antagonist action.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for the synthesis of potent PDE4 inhibitors and NPY receptor antagonists highlights its importance for researchers and scientists working on novel therapeutics for inflammatory and metabolic disorders. Further research into its chemical reactivity and the biological activities of its derivatives is warranted.
References
- 1. This compound | C7H5Cl2NO | CID 14509894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Synthesis of receptor antagonists of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-3,5-dichlorobenzaldehyde
CAS Number: 62909-66-4
This technical guide provides a comprehensive overview of 4-Amino-3,5-dichlorobenzaldehyde, a key chemical intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, chemical properties, and its role as a precursor to potent inhibitors of critical biological targets.
Chemical and Physical Properties
This compound is a substituted aromatic aldehyde with the molecular formula C₇H₅Cl₂NO.[1][2] Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 62909-66-4[1][2] |
| Molecular Formula | C₇H₅Cl₂NO[1][2] |
| Molecular Weight | 190.03 g/mol [1][2] |
| SMILES | C1=C(C=C(C(=C1Cl)N)Cl)C=O[1] |
| InChI | InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2[2] |
| Physical Property | Value |
| Topological Polar Surface Area | 43.09 Ų[1] |
| LogP | 2.3881[1] |
| Hydrogen Bond Donors | 1[1] |
| Hydrogen Bond Acceptors | 2[1] |
| Rotatable Bonds | 1[1] |
Synthesis of this compound
A plausible multi-step synthesis of this compound begins with the oxidation of 3,5-dichlorotoluene, followed by nitration and subsequent reduction of the nitro group. The following experimental protocols are based on established chemical transformations for similar substrates.
Experimental Workflow for Synthesis
Detailed Experimental Protocols
Step 1: Oxidation of 3,5-Dichlorotoluene to 3,5-Dichlorobenzaldehyde
This procedure is adapted from a continuous flow oxidation method.[3]
-
Materials: 3,5-Dichlorotoluene, cobalt acetate, sodium molybdate, sodium bromide, hydrogen peroxide (30% aq.), acetic acid, dichloromethane.
-
Procedure:
-
Prepare a solution of 3,5-dichlorotoluene in acetic acid.
-
Prepare a separate solution of cobalt acetate and sodium molybdate in acetic acid.
-
Prepare a solution of sodium bromide in aqueous hydrogen peroxide.
-
The solutions are pumped through a microchannel reactor at controlled flow rates. The reaction is maintained at an elevated temperature (e.g., 105 °C).
-
The output from the reactor is cooled and quenched with dichloromethane.
-
The organic phase is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude 3,5-dichlorobenzaldehyde is purified by distillation or recrystallization.
-
Step 2: Nitration of 3,5-Dichlorobenzaldehyde to 3,5-Dichloro-4-nitrobenzaldehyde
This protocol is based on standard aromatic nitration procedures.
-
Materials: 3,5-Dichlorobenzaldehyde, concentrated nitric acid, concentrated sulfuric acid, ice.
-
Procedure:
-
To a cooled (0-5 °C) solution of 3,5-dichlorobenzaldehyde in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral.
-
The crude 3,5-dichloro-4-nitrobenzaldehyde is dried and can be further purified by recrystallization from a suitable solvent like ethanol.
-
Step 3: Reduction of 3,5-Dichloro-4-nitrobenzaldehyde to this compound
This procedure is based on the reduction of a nitro group using tin(II) chloride.
-
Materials: 3,5-Dichloro-4-nitrobenzaldehyde, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, sodium hydroxide, ethyl acetate.
-
Procedure:
-
Suspend 3,5-dichloro-4-nitrobenzaldehyde in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude this compound is purified by column chromatography or recrystallization.
-
Applications in Drug Development
This compound serves as a crucial starting material for the synthesis of various pharmacologically active compounds. Its derivatives have shown promise as inhibitors of phosphodiesterase-4 (PDE4), tumor necrosis factor-alpha (TNF-α), and as neuropeptide Y (NPY) receptor antagonists.
Phosphodiesterase-4 (PDE4) Inhibition
PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.
Small molecule inhibitors derived from this compound can be designed to fit into the active site of PDE4, preventing the hydrolysis of cAMP.[4][5][6][7][8] This leads to a sustained anti-inflammatory response. The selectivity of these inhibitors for different PDE4 subtypes is a key area of research to minimize side effects.[4][5]
Tumor Necrosis Factor-alpha (TNF-α) Inhibition
TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation. It exists as a transmembrane protein (tmTNF-α) which is cleaved by TNF-α converting enzyme (TACE) to release a soluble form (sTNF-α). Small molecule inhibitors can target the TNF-α protein itself, preventing its trimerization which is necessary for receptor binding and subsequent signaling.
Derivatives of this compound can be synthesized to act as small molecule inhibitors that bind to TNF-α, disrupting the formation of the active trimer.[9][10][11] This prevents the cytokine from binding to its receptors and initiating the downstream inflammatory cascade.
Neuropeptide Y (NPY) Receptor Antagonism
Neuropeptide Y is a neurotransmitter that acts through various G-protein coupled receptors (GPCRs), including the Y1 receptor, to regulate processes such as appetite and blood pressure. Antagonists of the NPY Y1 receptor are being investigated for the treatment of obesity and other metabolic disorders.
Compounds synthesized from this compound can be designed as competitive antagonists that bind to the NPY Y1 receptor, blocking the binding of endogenous NPY and thereby inhibiting its physiological effects.[12][13] The development of potent and selective small molecule antagonists for NPY receptors is an active area of pharmaceutical research.[14]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a scaffold for the synthesis of inhibitors targeting key proteins in inflammatory and metabolic pathways, such as PDE4, TNF-α, and NPY receptors, underscores its importance to the scientific community. The synthetic routes and mechanistic insights provided in this guide offer a foundation for further research and the development of novel therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H5Cl2NO | CID 14509894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 4. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the design of selective phosphodiesterase 4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcadonline.com [jcadonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 12. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydropyridine neuropeptide Y Y(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-3,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Amino-3,5-dichlorobenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a key intermediate in the synthesis of pharmacologically active molecules. This document details its physicochemical properties, a proposed synthetic protocol, and its role as a precursor in the development of targeted therapeutics.
Molecular Structure and Properties
This compound is a substituted aromatic aldehyde. The core structure consists of a benzene ring functionalized with an aldehyde group (-CHO), an amino group (-NH2), and two chlorine atoms (-Cl). The amino group is located at position 4, and the chlorine atoms are at positions 3 and 5 relative to the aldehyde group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62909-66-4 | [1][2] |
| Molecular Formula | C₇H₅Cl₂NO | [1][2][3] |
| Molecular Weight | 190.03 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=C(C=C(C(=C1Cl)N)Cl)C=O | [1][3] |
| InChI | InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 | [3] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | [2] |
| logP | 2.3881 | [2] |
Synthesis of this compound
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis
Reaction: Reduction of 4-Nitro-3,5-dichlorobenzaldehyde
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-3,5-dichlorobenzaldehyde (1 equivalent).
-
Solvent Addition: Add a suitable solvent, such as ethanol or concentrated hydrochloric acid.
-
Reagent Addition: While stirring, add the reducing agent. A common choice is stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) for reactions in concentrated HCl.[5] Alternatively, catalytic hydrogenation with H₂ gas and a palladium-on-carbon catalyst (Pd-C) in a solvent like ethanol can be employed.[6]
-
Reaction Conditions: Heat the mixture to reflux and maintain it for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
If using SnCl₂, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic.
-
Extract the product with an appropriate organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectral Data for Characterization
Table 2: Spectral Data of Related Compounds for Comparative Analysis
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Peaks (cm⁻¹) | Mass Spectrum (m/z) |
| 3,5-Dichlorobenzaldehyde | 9.93 (s, 1H, CHO), 7.75 (s, 1H, Ar-H), 7.60 (s, 2H, Ar-H)[7] | Aromatic region: ~125-140, Aldehyde C=O: >190[8] | Aldehyde C-H: ~2850, 2750; Aldehyde C=O: ~1700; C-Cl: ~800-600[9] | Molecular Ion: 174, 176, 178 (isotope pattern)[10][11] |
| 4-Amino-3,5-dichlorobenzonitrile | Not available | Aromatic region: ~100-150; Nitrile C≡N: ~115-120[12][13] | N-H stretch: ~3400-3200; C≡N stretch: ~2230-2210; C-Cl: ~800-600[12] | Not available |
| 4-Aminobenzaldehyde | 9.61 (s, 1H, CHO), 7.57 (d, 2H, Ar-H), 6.66 (d, 2H, Ar-H), 5.78 (s, br, 2H, NH₂)[14] | Aromatic region: ~113-155; Aldehyde C=O: ~190[14] | N-H stretch: ~3400-3200; Aldehyde C=O: ~1680[14] | Not available |
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various therapeutic agents. Its utility stems from the reactive aldehyde and amino groups, which allow for the construction of more complex molecular scaffolds.
Precursor for Phosphodiesterase-4 (PDE4) Inhibitors
This compound is used in the synthesis of pyrazolopyridine derivatives that act as inhibitors of phosphodiesterase-4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This signaling cascade modulates various cellular processes, including inflammation and immune responses.
Caption: PDE4 signaling pathway and the role of its inhibitors.
Precursor for Neuropeptide Y (NPY) Antagonists
The compound is also utilized in the synthesis of amino acid derivatives that function as antagonists for Neuropeptide Y (NPY) receptors. NPY receptors are G-protein coupled receptors (GPCRs) that, upon activation by NPY, typically couple to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of intracellular calcium, which in turn affects downstream signaling pathways such as those involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK/ERK).
Caption: NPY receptor signaling and the role of antagonists.
Conclusion
This compound is a valuable chemical intermediate with significant potential in medicinal chemistry and drug development. While detailed experimental data on its synthesis and spectral properties are not widely published, its structural features make it a key component for creating targeted inhibitors of important biological pathways, such as those regulated by PDE4 and NPY receptors. Further research into the synthesis and characterization of this compound is warranted to facilitate its broader application in the development of novel therapeutics.
References
- 1. This compound | C7H5Cl2NO | CID 14509894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 7. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 3,5-Dichlorobenzaldehyde [webbook.nist.gov]
- 10. 3,5-Dichlorobenzaldehyde [webbook.nist.gov]
- 11. 3,5-Dichlorobenzaldehyde(10203-08-4) MS spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. rsc.org [rsc.org]
Proposed Primary Synthetic Route: Formylation of 3,5-Dichloroaniline
An In-depth Technical Guide to the Synthesis of 4-Amino-3,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic route for this compound, a valuable intermediate in pharmaceutical and chemical research. Due to the limited availability of direct published syntheses for this specific molecule, this document outlines a highly plausible and scientifically supported pathway based on established organic chemistry principles and literature on analogous transformations. The primary route detailed is the formylation of 3,5-dichloroaniline via the Vilsmeier-Haack reaction.
The most direct and promising approach for the synthesis of this compound is the formylation of commercially available 3,5-dichloroaniline. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds, such as anilines.[1] The amino group in 3,5-dichloroaniline is an activating, ortho-, para-directing group. Due to steric hindrance from the two chlorine atoms at the ortho positions, the formylation is expected to occur selectively at the para position.
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent from a substituted formamide (e.g., N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃), followed by the electrophilic aromatic substitution of the 3,5-dichloroaniline with the Vilsmeier reagent.[1][2] Subsequent hydrolysis of the resulting iminium ion yields the desired aldehyde.[1]
Quantitative Data Summary
The following table summarizes the reagents and proposed reaction conditions for the Vilsmeier-Haack formylation of 3,5-dichloroaniline. Please note that these are based on general procedures and may require optimization for this specific substrate.
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Proposed Molar Ratio | Notes |
| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 1.0 | Starting material.[3] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent and Reagent | Acts as both the solvent and a reactant in the formation of the Vilsmeier reagent.[4] |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 1.1 - 1.5 | Used to activate DMF to form the Vilsmeier reagent.[2][4] |
| Sodium Acetate (NaOAc) | C₂H₃NaO₂ | 82.03 | 5.0 - 6.0 | Used in the workup to neutralize the reaction mixture.[4] |
| Water | H₂O | 18.02 | - | Used for hydrolysis and workup.[4] |
| Dichloromethane (DCM) or Diethyl ether (Et₂O) | CH₂Cl₂ / C₄H₁₀O | 84.93 / 74.12 | - | Extraction solvent.[4] |
Experimental Protocol: Vilsmeier-Haack Formylation of 3,5-Dichloroaniline
This protocol is adapted from a general procedure for the Vilsmeier-Haack reaction.[4]
Materials:
-
3,5-Dichloroaniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloroaniline (1.0 eq.) in anhydrous N,N-dimethylformamide. Cool the solution to 0 °C using an ice bath.
-
Formation of the Vilsmeier Reagent and Reaction: To the cooled solution, slowly add phosphorus oxychloride (1.2 eq.) dropwise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Stir the reaction mixture at this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add a solution of sodium acetate (5.6 eq.) in water to quench the reaction. Stir for 10-15 minutes at 0 °C. Dilute the mixture with additional water and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Mandatory Visualization
Caption: Proposed synthesis of this compound via Vilsmeier-Haack reaction.
Alternative Synthetic Routes
While the Vilsmeier-Haack formylation of 3,5-dichloroaniline is the most direct proposed route, other potential synthetic strategies could be explored:
-
Direct Chlorination of 4-Aminobenzaldehyde: This approach would involve the direct electrophilic chlorination of 4-aminobenzaldehyde. However, this method presents significant challenges. The strong activating nature of the amino group could lead to a mixture of chlorinated products and potential oxidation of the aldehyde or amino group. To achieve the desired 3,5-dichloro substitution pattern, protection of the amino group (e.g., as an acetamide) would likely be necessary prior to chlorination. The protecting group would then need to be removed in a subsequent step.
-
From 4-Amino-3,5-dichlorobenzonitrile: This route would begin with the synthesis of 4-amino-3,5-dichlorobenzonitrile. This could potentially be achieved through the chlorination and subsequent amination of a suitable benzonitrile precursor. The nitrile group would then be reduced to an aldehyde using a reducing agent such as Diisobutylaluminium hydride (DIBAL-H). This multi-step process may offer better control over the substitution pattern but is less direct than the formylation route.
Conclusion
The synthesis of this compound can be plausibly achieved through the Vilsmeier-Haack formylation of 3,5-dichloroaniline. This technical guide provides a detailed, albeit theoretical, experimental protocol for this transformation. Researchers and drug development professionals should consider that optimization of the reaction conditions, including temperature, reaction time, and purification methods, will be necessary to achieve high yields and purity of the final product. The alternative routes discussed offer additional synthetic strategies that may be viable depending on the availability of starting materials and the specific requirements of the research.
References
A Technical Guide to the Spectroscopic Profile of 4-Amino-3,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive spectroscopic profile of 4-Amino-3,5-dichlorobenzaldehyde (CAS No. 62909-66-4).[1][2] Due to the limited availability of direct experimental spectroscopic data in the public domain, this document focuses on a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The guide includes predicted data for Infrared (IR) Spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for these analytical techniques are also provided to assist researchers in the characterization of this and similar molecules.
Introduction
This compound is an aromatic compound with the molecular formula C₇H₅Cl₂NO.[1] Its structure, featuring an aldehyde group and a substituted aniline ring, makes it a potentially valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental for verifying the identity, purity, and structure of such compounds in any research and development setting. This guide serves as a foundational reference for its spectroscopic characteristics.
Compound Details:
Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally related molecules.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic peaks for the amine (N-H), aldehyde (C-H and C=O), and aromatic (C=C and C-Cl) functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine | Medium |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |
| 2900 - 2800 & 2800 - 2700 | C-H Stretch (Fermi Doublet) | Aldehyde | Weak |
| 1710 - 1685 | C=O Stretch | Aromatic Aldehyde | Strong |
| 1620 - 1580 | N-H Bend | Primary Amine | Medium |
| 1575 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1300 - 1200 | C-N Stretch | Aromatic Amine | Medium |
| 850 - 750 | C-Cl Stretch | Aryl Halide | Strong |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR data is predicted for a standard deuterated solvent, such as DMSO-d₆ or CDCl₃.
2.2.1. Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.8 - 10.0 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| 7.7 - 7.9 | Singlet (s) | 2H | Aromatic protons (H-2, H-6) |
| 5.0 - 6.0 | Broad Singlet (br s) | 2H | Amine protons (-NH₂) |
Note: The chemical shift of the -NH₂ protons can vary and the peak may be broad due to hydrogen bonding and exchange.
2.2.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and will reflect the molecular symmetry.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 189 - 192 | Aldehyde carbon (C=O) |
| 150 - 153 | Aromatic C-NH₂ |
| 130 - 133 | Aromatic C-H |
| 125 - 128 | Aromatic C-CHO |
| 118 - 121 | Aromatic C-Cl |
Predicted Mass Spectrometry (MS) Data
For Electron Ionization (EI) Mass Spectrometry, the spectrum will likely show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z Ratio | Interpretation |
| 191/189 | Molecular Ion (M⁺) peak, showing isotopic pattern for two chlorine atoms. |
| 190/188 | (M-H)⁺ fragment, loss of the aldehydic proton. |
| 162/160 | (M-CO)⁺ or (M-CHO)⁺ fragment, loss of carbonyl group. |
| 125 | Fragment resulting from the loss of both chlorine atoms or other cleavages. |
Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for chlorine-containing fragments.
Detailed Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of solid organic compounds like this compound.
Infrared (IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR)
-
Apparatus: FT-IR Spectrometer with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
Sample Preparation: A small amount (1-5 mg) of the solid sample is placed directly onto the ATR crystal.[4] No special preparation is required.[5]
-
Data Acquisition:
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum of the clean, empty crystal.[6]
-
Place the sample on the crystal and apply consistent pressure using the instrument's pressure clamp to ensure good contact.[6]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Apparatus: 300, 400, or 500 MHz NMR Spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8 to 16 scans.
-
-
Data Acquisition (¹³C NMR):
-
Following ¹H acquisition, switch to the ¹³C channel.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Method: Electron Ionization (EI)
-
Apparatus: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
-
Sample Preparation:
-
For GC-MS, dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
For a direct insertion probe, place a small amount of the solid sample into a capillary tube.
-
-
Data Acquisition:
-
The sample is introduced into the ion source, where it is vaporized by heating.
-
In the gas phase, molecules are bombarded by a beam of electrons, typically with an energy of 70 eV.[7][8] This causes the molecule to ionize and fragment.[7][8]
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, and a detector records their relative abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.[8]
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation and confirmation of a synthesized organic compound like this compound using multiple spectroscopic techniques.
Caption: Workflow for Spectroscopic Structure Confirmation.
Logic of ¹H NMR Signal Assignment
This diagram shows the logical relationship between the structural features of this compound and its expected ¹H NMR signals.
Caption: Rationale for Predicted ¹H NMR Chemical Shifts.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C7H5Cl2NO | CID 14509894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Technical Guide: Solubility Profile of 4-Amino-3,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 4-Amino-3,5-dichlorobenzaldehyde (CAS No. 62909-66-4). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides a detailed, adaptable experimental protocol for determining the solubility of this compound in various solvents.
Core Compound Information
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO | [1][2][3][4][5] |
| Molecular Weight | 190.03 g/mol | [2][4][5][6][7] |
| Appearance | Likely a crystalline solid | [8] |
| CAS Number | 62909-66-4 | [1][2][3][4][5] |
Qualitative Solubility Assessment
-
Aqueous Solubility : Aldehydes with fewer than five carbon atoms are typically soluble in water.[9][10][11] However, the presence of the hydrophobic dichlorinated benzene ring in this compound suggests that its aqueous solubility is likely to be limited.[8] The amino group may slightly increase its solubility in acidic aqueous solutions due to the formation of a more soluble salt.
-
Organic Solvent Solubility : Aromatic aldehydes are generally soluble in organic solvents.[12] It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO)[13][14][15] and in polar protic solvents like ethanol and methanol. Its solubility in nonpolar solvents is expected to be lower.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from the widely recognized saturation shake-flask method outlined in USP General Chapter <1236> Solubility Measurements.[1][2][6][16]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method.
-
Calibrated pH meter (for aqueous solutions)
Procedure
-
Preparation of the Test System :
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent throughout the experiment.
-
For aqueous solubility, use buffered solutions across a range of pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the effect of pH on solubility.[16][17]
-
-
Equilibration :
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration in solution remains constant.
-
-
Sample Collection and Preparation :
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles. Adsorption of the compound to the filter should be evaluated and accounted for if significant.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
-
Analysis :
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Data Reporting :
-
Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L.
-
Report the temperature and, for aqueous solutions, the pH at which the solubility was determined.
-
Data Presentation
As quantitative data becomes available through experimentation, it should be summarized in a clear and structured format.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |
| Water | 25 | 1.2 | Data to be determined |
| Water | 25 | 7.4 | Data to be determined |
| Ethanol | 25 | N/A | Data to be determined |
| Methanol | 25 | N/A | Data to be determined |
| Acetone | 25 | N/A | Data to be determined |
| DMSO | 25 | N/A | Data to be determined |
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing the solubility of the compound.
References
- 1. Solubility Measurements | USP-NF [uspnf.com]
- 2. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 3. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance | RAPS [raps.org]
- 4. chemscene.com [chemscene.com]
- 5. usbio.net [usbio.net]
- 6. biorelevant.com [biorelevant.com]
- 7. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]
- 8. benchchem.com [benchchem.com]
- 9. britannica.com [britannica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Aldehyde - Wikipedia [en.wikipedia.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. gchemglobal.com [gchemglobal.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. fda.gov [fda.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Purity Analysis of 4-Amino-3,5-dichlorobenzaldehyde
Abstract: This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of this compound (CAS No. 62909-66-4), a key chemical intermediate.[1] Given its role as a known impurity in pharmaceutical compounds like Clenbuterol, rigorous purity assessment is critical.[1][2] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with other essential analytical techniques for comprehensive characterization. The methods described are based on established principles for analyzing aromatic amines and aldehydes, providing a robust framework for quality control and assurance.
Introduction
This compound is an organic compound with the molecular formula C₇H₅Cl₂NO and a molecular weight of 190.03 g/mol .[3][4] Its structure, featuring an aldehyde group and a chlorinated aniline moiety, makes it a versatile reagent in organic synthesis. However, these functional groups also present challenges for analytical separation and characterization. This guide details a multi-faceted approach to purity analysis, ensuring the identification and quantification of potential impurities.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
High-Performance Liquid Chromatography is the primary technique for assessing the purity and impurity profile of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is recommended for optimal separation. The following protocol is adapted from established methods for structurally similar aromatic compounds.[5][6]
Experimental Protocol: RP-HPLC
A validated RP-HPLC method can effectively separate the main component from its process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[6]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and test samples in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.[5]
Data Presentation: HPLC Method Parameters
The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific instrumentation and impurity profile observed.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Program | 30% B to 80% B over 20 minutes, then hold for 5 minutes, followed by a return to initial conditions and re-equilibration.[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 254 nm[5] |
| Injection Volume | 10 µL[5] |
Method Validation Summary
A robust HPLC method should be validated according to ICH Q2(R1) guidelines. The table below presents hypothetical data for key validation parameters.[6]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Peak is pure and resolved | Main peak is well-resolved from all known impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9996 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤ 1.0% | 0.72% |
| Intermediate: ≤ 2.0% | 1.25% | |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.05 µg/mL |
| Robustness | RSD ≤ 2.0% after changes | All variations resulted in RSD < 2.0%. |
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC-MS analysis of this compound is challenging due to the high polarity and thermal instability of the amino and aldehyde groups, which can cause poor peak shape and on-column degradation.[7] Therefore, a derivatization step is necessary to enhance volatility and thermal stability.[7]
Experimental Protocol: Derivatization and GC-MS
This two-step protocol first protects the aldehyde and then the amine.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable aprotic solvent like ethyl acetate.
-
Oximation (Aldehyde Derivatization): Transfer an aliquot of the sample solution to a vial and evaporate the solvent. Add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in pyridine. Heat the vial at 70°C for 30 minutes to form the stable oxime derivative.[7]
-
Silylation (Amine Derivatization): Cool the vial and add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Re-cap and heat at 80°C for 30 minutes to form the trimethylsilyl (TMS) derivative of the amino group.[7]
-
Analysis: The resulting derivatized sample is then injected into the GC-MS system.
Data Presentation: GC-MS Method Parameters
| Parameter | Recommended Condition |
| GC System | A system with a Programmable Temperature Vaporizing (PTV) injector is recommended.[8] |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Injector Temp | 280 °C |
| Oven Program | Initial 100 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min). |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| MS System | Quadrupole Mass Spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | 50 - 550 amu. |
| Transfer Line Temp | 290 °C. |
| Ion Source Temp | 230 °C. |
Visualization: GC-MS Derivatization and Analysis Workflow
Caption: Two-step derivatization workflow for GC-MS analysis.
Other Analytical Techniques for Full Characterization
A comprehensive purity analysis involves more than chromatographic techniques.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the main component and identify impurities if they are present at sufficient levels.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[9]
Data Presentation: Predicted Spectroscopic Data
| Technique | Data Type | Predicted Values |
| ¹H NMR | Chemical Shift (δ) | Aldehyde proton (~9.8 ppm), Aromatic protons (singlet, ~7.5-7.8 ppm), Amine protons (broad singlet, ~4.5-5.5 ppm). |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (~190 ppm), Aromatic carbons (~115-150 ppm). |
| Mass Spec (EI) | m/z fragments | M+ peak at ~189/191 (due to Cl isotopes), fragments corresponding to loss of -CHO, -Cl, and other moieties. |
Absolute Purity and Residual Content
-
Karl Fischer Titration: This method is used to determine the water content, which is a common impurity in solid samples.
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the presence of residual solvents and thermal stability.
-
Quantitative NMR (qNMR): If a certified reference standard is available, qNMR can be used for an absolute potency determination without the need for a specific standard of the analyte itself.
Conclusion
The purity analysis of this compound requires a combination of analytical techniques. RP-HPLC is the cornerstone method for quantifying the main component and its organic impurities. Due to the compound's nature, GC-MS analysis necessitates a derivatization approach for reliable results. Spectroscopic methods like NMR and MS are crucial for structural confirmation, while techniques such as Karl Fischer titration provide a complete picture of the sample's composition. The implementation of these detailed protocols will ensure a high degree of confidence in the quality and purity of this compound for research and development applications.
References
- 1. This compound | C7H5Cl2NO | CID 14509894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
Commercial Suppliers of 4-Amino-3,5-dichlorobenzaldehyde
An In-depth Technical Guide to Commercial Suppliers and Applications of 4-Amino-3,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and key applications of this compound (CAS No: 62909-66-4), a valuable starting material in medicinal chemistry and drug development. This document details commercial suppliers, provides experimental protocols for its use in the synthesis of bioactive molecules, and illustrates relevant biological signaling pathways.
This compound is available from a variety of commercial suppliers, catering to research and bulk quantity needs. The purity and available quantities vary by supplier, as summarized in the table below. Pricing is subject to change and should be confirmed with the respective suppliers.
| Supplier | Purity | Available Quantities | Indicative Pricing (USD) | Country |
| Aladdin Scientific | 98% | 25mg, 100mg, Bulk | $32.90/25mg, $109.90/100mg | United States |
| ChemUniverse | 98% | 100mg, 250mg, 1g, Bulk | $131.00/100mg, $206.00/250mg, $512.00/1g | - |
| Synthonix | 98% | 100mg, 250mg, 1g, Bulk | $140.00/100mg, $210.00/250mg, $580.00/1g | United States |
| Shanghai Acmec Biochemical Technology Co., Ltd. | 98% | 25mg, 100mg | - | China |
| Amadis Chemical Company Limited | 97% | mgs, gs, kgs | - | China |
| Allfluoro pharmaceutical co. ltd. | 98% | 1KG, 5KG, 10KG, 25KG, 100KG, 200KG | - | China |
| ChemScene | ≥98% | - | - | - |
| Molcoo Chemicals Inc. | 95% | 100mg | - | China |
| QUALITY CONTROL SOLUTIONS LTD. | 95% | 10mg, 25mg, 50mg, 100mg | - | China |
Key Applications in Drug Development
This compound serves as a crucial building block for the synthesis of various pharmacologically active compounds. It is recognized as an impurity of Clenbuterol (also known as Clenbuterol EP Impurity A) and is a reagent in the synthesis of pyrazolopyridine derivatives, which have been investigated as inhibitors of phosphodiesterase-4 (PDE-IV) and tumor necrosis factor-α (TNF-α).[1] Additionally, it is utilized in the synthesis of amino acid derivatives that act as neuropeptide Y (NPY) antagonists.[1]
Experimental Protocols
The following are representative protocols for the synthetic utilization of this compound.
Protocol 1: Reductive Amination for the Synthesis of N-Substituted Derivatives
Reductive amination is a fundamental transformation for introducing amine functionalities. This protocol describes a general procedure for the reaction of this compound with a primary amine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Primary amine (e.g., tert-butylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (DCM or DCE).
-
Add the primary amine (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 4-amino-3,5-dichlorobenzyl amine derivative.
Caption: Workflow for the synthesis and characterization of a derivative.
Protocol 2: Synthesis of Pyrazolopyridine Derivatives
This protocol outlines a general multi-component reaction for the synthesis of a pyrazolopyridine scaffold, which is relevant to the development of PDE4 inhibitors.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ammonium acetate
-
Ethanol
-
Catalyst (e.g., a mild acid or base, depending on the specific reaction variant)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), hydrazine hydrate (1.0 eq), and ammonium acetate (1.1 eq) in ethanol.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to reflux and stir for the required time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazolopyridine derivative.
Signaling Pathways
Derivatives of this compound are precursors to molecules that can modulate key signaling pathways in drug discovery.
Neuropeptide Y (NPY) Receptor Signaling
NPY receptors, such as the Y1 receptor, are G-protein coupled receptors (GPCRs) that are involved in various physiological processes. Antagonists of these receptors are of interest for treating conditions like obesity and mood disorders.
Caption: Neuropeptide Y (NPY) receptor signaling pathway and antagonist action.
Phosphodiesterase-4 (PDE4) Inhibition Pathway
PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger. Inhibiting PDE4 increases intracellular cAMP levels, leading to downstream effects such as the activation of Protein Kinase A (PKA) and the modulation of inflammatory responses through the transcription factor CREB.
Caption: The signaling cascade following the inhibition of PDE4.
References
An In-Depth Technical Guide to the Safety and Handling of 4-Amino-3,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 4-Amino-3,5-dichlorobenzaldehyde (CAS No. 62909-66-4). The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely, minimize exposure risks, and respond effectively in case of an emergency. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information from structurally related chlorinated aromatic amines and benzaldehydes to provide a thorough assessment of potential hazards.
Physicochemical and Toxicological Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 62909-66-4 | [1] |
| Molecular Formula | C₇H₅Cl₂NO | [1] |
| Molecular Weight | 190.03 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 144 °C | - |
| Boiling Point | 293.5 ± 40.0 °C (Predicted) | - |
| Density | 1.492 ± 0.06 g/cm³ (Predicted) | - |
| Storage Temperature | 2–8 °C, under inert gas (nitrogen or Argon) | - |
Table 2: Hazard Identification and GHS Classification
| Hazard | Classification | Precautionary Statement(s) |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |
Note: This classification is based on data for similar dichlorobenzaldehyde compounds and should be considered representative in the absence of specific data for the 4-amino-3,5-dichloro isomer.
Hazard Identification and First Aid
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: Causes skin irritation.
-
Eye Contact: Causes serious eye irritation.
-
Ingestion: Harmful if swallowed.
First Aid Measures:
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Handling and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Protect from light and air.[2] This compound is likely to be light and air-sensitive.
-
Store away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific laboratory procedure. The following provides general guidance:
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal.
Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations. As a halogenated organic compound, it should be disposed of as hazardous waste. Do not dispose of down the drain or in regular trash.
Experimental Protocols
General Protocol for the Reduction of a Nitroaromatic Compound:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitroaromatic starting material in a suitable solvent (e.g., ethanol, water).
-
Reagent Addition: Add a reducing agent (e.g., iron powder, tin(II) chloride) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: After the reaction is complete, cool the mixture and filter to remove any solids.
-
Extraction: Extract the product from the filtrate using an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Signaling Pathways and Biological Relevance
This compound is a reagent used in the synthesis of compounds that act as inhibitors of several important biological signaling pathways. Understanding these pathways is crucial for researchers in drug development.
Involvement in Synthesizing Inhibitors for:
-
Phosphodiesterase-4 (PDE-IV): PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP).[5] Inhibitors of PDE4 increase intracellular cAMP levels, which can have anti-inflammatory effects.
-
Tumor Necrosis Factor-α (TNF-α): TNF-α is a pro-inflammatory cytokine that plays a key role in systemic inflammation.[6][7] Inhibitors of TNF-α are used to treat a variety of inflammatory diseases.
-
Neuropeptide Y (NPY) Antagonists: Neuropeptide Y is a neurotransmitter that is involved in various physiological processes, including appetite, stress, and anxiety.[1] NPY receptor antagonists are being investigated for the treatment of obesity and other conditions.
Visualizations
The following diagrams illustrate a general workflow for handling air- and light-sensitive compounds and the signaling pathways relevant to the biological targets of molecules synthesized from this compound.
References
- 1. Synthesis of receptor antagonists of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Synthesis of receptor antagonists of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-3,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3,5-dichlorobenzaldehyde, a key chemical intermediate in pharmaceutical synthesis. The document details its discovery and historical context, physicochemical properties, and applications in drug development. A detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction is provided, along with visualizations of the synthetic pathway and its relevance in the context of phosphodiesterase-4 (PDE4) inhibition. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.
Introduction
This compound, with the CAS number 62909-66-4, is a substituted aromatic aldehyde that has gained significance as a versatile building block in the synthesis of pharmacologically active molecules.[] Its structure, featuring an amino group and two chlorine atoms on the benzene ring, provides multiple reactive sites for further chemical modifications.
Historically, the development and interest in this compound are closely linked to the synthesis of Clenbuterol, a potent β2-adrenergic agonist. This compound is recognized as a key impurity, designated as "Clenbuterol Impurity A," in the manufacturing process of Clenbuterol.[2][3] Beyond its association with Clenbuterol, it serves as a crucial starting material for the synthesis of various heterocyclic compounds, including pyrazolopyridine derivatives that have been investigated as inhibitors of phosphodiesterase-4 (PDE4), an enzyme implicated in inflammatory pathways.[]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic procedures.
| Property | Value | Reference |
| CAS Number | 62909-66-4 | [][2] |
| Molecular Formula | C₇H₅Cl₂NO | [4] |
| Molecular Weight | 190.03 g/mol | [4] |
| Appearance | Likely a solid | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents | Inferred |
Synthesis of this compound
The synthesis of this compound can be achieved through the formylation of 3,5-dichloroaniline. The Vilsmeier-Haack reaction is a suitable and widely used method for the formylation of electron-rich aromatic rings, such as anilines.[5][6][7][8][9]
Synthetic Pathway
The overall synthetic scheme for the preparation of this compound from 3,5-dichloroaniline is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of 3,5-dichloroaniline
This protocol describes a plausible method for the synthesis of this compound based on the well-established Vilsmeier-Haack reaction.
Materials:
-
3,5-dichloroaniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) (3 equivalents) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 3,5-dichloroaniline (1 equivalent) in dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Applications in Drug Development
This compound is a valuable precursor in the synthesis of several classes of therapeutic agents.
Synthesis of Clenbuterol
As "Clenbuterol Impurity A," this aldehyde is a known starting point or intermediate in various synthetic routes to Clenbuterol. The synthesis of Clenbuterol and its analogs often involves the elaboration of the aldehyde functional group.
Phosphodiesterase-4 (PDE4) Inhibitors
The aldehyde functionality of this compound allows for its use in the construction of heterocyclic systems. It is a key reagent in the synthesis of pyrazolopyridine derivatives, which have been shown to exhibit inhibitory activity against phosphodiesterase-4 (PDE4).[] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Caption: Role in the synthesis of PDE4 inhibitors.
Characterization Data (Expected)
While a comprehensive set of publicly available, verified spectra for this compound is limited, the following are the expected characteristic spectral features based on its structure and data from related compounds.
5.1. ¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aldehydic Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.
-
Aromatic Protons: A singlet for the two equivalent aromatic protons in the region of δ 7.5-8.0 ppm.
-
Amino Protons (-NH₂): A broad singlet which may appear over a wide range, typically δ 4.0-6.0 ppm, and its chemical shift is dependent on solvent and concentration.
5.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aldehydic Carbonyl Carbon: A signal in the region of δ 185-195 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm), including carbons attached to chlorine, the amino group, and the aldehyde group.
5.3. IR (Infrared) Spectroscopy
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretching: A strong absorption band in the region of 1680-1710 cm⁻¹ characteristic of the aldehyde carbonyl group.
-
C-Cl Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
5.4. MS (Mass Spectrometry)
-
Molecular Ion (M⁺): A molecular ion peak at m/z 190, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).
-
Fragmentation: Fragmentation may involve the loss of CO (m/z 162) and subsequent fragmentation of the aromatic ring.
Conclusion
This compound is a chemical intermediate with established importance in the pharmaceutical industry, particularly in the synthesis of Clenbuterol and as a precursor for PDE4 inhibitors. This technical guide has provided a detailed overview of its properties, a plausible and detailed synthetic protocol, and its applications. The information presented herein is intended to support researchers and drug development professionals in their work with this versatile compound.
References
- 2. Clenbuterol EP Impurity A - CAS - 62909-66-4 | Axios Research [axios-research.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
In-Depth Technical Guide to the Physical Characteristics of 4-Amino-3,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4-Amino-3,5-dichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The information is presented to support research and development activities in medicinal chemistry and drug discovery.
Core Physical and Chemical Properties
This compound is a substituted aromatic aldehyde with the chemical formula C₇H₅Cl₂NO. Its structure features a benzaldehyde core with an amino group at position 4 and two chlorine atoms at positions 3 and 5. This substitution pattern imparts specific physical and chemical properties that are crucial for its role as a synthetic building block.
Summary of Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO | [PubChem][1][2] |
| Molecular Weight | 190.03 g/mol | [United States Biological][3], [GSRS][4], [ChemScene][5] |
| Melting Point | Not explicitly found for this compound. | |
| Boiling Point | Not explicitly found for this compound. | |
| Appearance | Not explicitly found for this compound. | |
| Solubility | Not explicitly found for this compound. | |
| pKa (predicted) | Not explicitly found for this compound. | |
| Storage Conditions | Store at -20°C or 4°C, protect from light, stored under nitrogen. | [United States Biological][3], [ChemScene][5] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) at a downfield chemical shift (typically δ 9-10 ppm). The aromatic protons would likely appear as a singlet due to the symmetrical substitution pattern. The protons of the amino group (NH₂) would present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde group at a significantly downfield position (around δ 190 ppm). Signals for the aromatic carbons would also be present, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chlorine and aldehyde groups.
-
FT-IR: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the region of 1690-1715 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. C-Cl stretching vibrations would be observed in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.03 g/mol ). The isotopic pattern of the molecular ion would be characteristic for a compound containing two chlorine atoms.
Experimental Protocols
Melting Point Determination
A standard capillary melting point apparatus would be used. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated melting point apparatus. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (typically 1-2°C) is indicative of a high degree of purity.
Solubility Assessment
The solubility can be qualitatively assessed by adding a small amount of the compound to a test tube containing a specific solvent (e.g., water, ethanol, diethyl ether, dilute acid, dilute base) at room temperature. The mixture is agitated, and the dissolution of the solid is observed. Given the aromatic and chlorinated nature of the molecule, it is expected to have low solubility in water but higher solubility in common organic solvents. The presence of the basic amino group suggests that its solubility would increase in acidic aqueous solutions due to the formation of the corresponding ammonium salt.
Synthetic Utility and Experimental Workflow
This compound is a valuable reagent in organic synthesis, notably in the preparation of pyrazolopyridine derivatives, which are investigated as inhibitors of phosphodiesterase-4 (PDE-IV), and in the synthesis of amino acid derivatives that act as neuropeptide Y antagonists.[3]
Below is a logical workflow diagram representing a generalized synthetic pathway where this compound could be utilized as a starting material for the synthesis of a hypothetical pyrazolo[3,4-b]pyridine derivative.
Caption: Generalized synthetic workflow for a pyrazolo[3,4-b]pyridine.
This diagram illustrates a plausible multi-step synthesis. The initial Knoevenagel condensation between this compound and an active methylene compound like ethyl cyanoacetate would yield a substituted acrylonitrile intermediate. Subsequent cyclization of this intermediate with hydrazine hydrate would lead to the formation of the final pyrazolo[3,4-b]pyridine ring system. The specific reaction conditions (solvents, catalysts, temperatures) would need to be optimized for this particular set of reactants.
References
An In-depth Technical Guide to 4-Amino-3,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3,5-dichlorobenzaldehyde, a key chemical intermediate with significant applications in pharmaceutical research and development. The document details its chemical identity, including its IUPAC name and various synonyms, and presents its physicochemical properties in a structured format. A detailed experimental protocol for its synthesis is provided, alongside critical spectral data for its characterization. Furthermore, this guide elucidates the role of this compound as a crucial reagent in the synthesis of targeted therapeutics, specifically as an impurity in Clenbuterol and a precursor for Phosphodiesterase-4 (PDE-IV) inhibitors and Neuropeptide Y (NPY) receptor antagonists. The underlying signaling pathways of these therapeutic targets are visually represented through detailed diagrams to facilitate a deeper understanding of their mechanisms of action.
Chemical Identity and Properties
IUPAC Name: this compound[1]
Synonyms:
-
Benzaldehyde, 4-amino-3,5-dichloro-[1]
-
Clenbuterol EP Impurity A[1]
-
CAS Number: 62909-66-4[1]
-
UNII: 25FXF6F7QG[1]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO | [1] |
| Molecular Weight | 190.03 g/mol | [1] |
| Melting Point | 144 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Sparingly soluble in water |
Synthesis of this compound
Experimental Protocol: Oxidation of 4-amino-3,5-dichloroacetophenone
Objective: To synthesize this compound by the oxidation of 4-amino-3,5-dichloroacetophenone.
Materials:
-
4-amino-3,5-dichloroacetophenone
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Selenium dioxide)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3,5-dichloroacetophenone in a suitable solvent such as pyridine or a mixture of t-butanol and water.
-
Addition of Oxidizing Agent: Slowly add a solution of potassium permanganate in water to the stirred solution of the starting material. The reaction is exothermic and should be controlled by external cooling if necessary. The molar ratio of the oxidizing agent to the starting material should be carefully controlled to favor the formation of the aldehyde over the carboxylic acid.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, the excess potassium permanganate is quenched by the addition of a reducing agent such as sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.
-
Filtration: The reaction mixture is filtered to remove the manganese dioxide precipitate. The filter cake is washed with a small amount of the reaction solvent.
-
Extraction: The filtrate is transferred to a separatory funnel, and the product is extracted with an organic solvent such as dichloromethane. The organic layers are combined.
-
Washing and Drying: The combined organic extracts are washed with a saturated solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Spectral Data for Characterization
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | A singlet for the aldehyde proton (CHO) around 9.8-10.0 ppm. A singlet for the two equivalent aromatic protons (CH) in the region of 7.5-8.0 ppm. A broad singlet for the amino group protons (NH₂) which can vary in chemical shift depending on the solvent and concentration. |
| ¹³C NMR | A peak for the carbonyl carbon (C=O) of the aldehyde in the range of 190-200 ppm. Peaks for the aromatic carbons, with the carbon attached to the amino group appearing at a lower chemical shift (more shielded) and the carbons attached to the chlorine atoms and the aldehyde group appearing at higher chemical shifts (more deshielded). |
| FT-IR (cm⁻¹) | A strong C=O stretching vibration for the aldehyde around 1680-1700 cm⁻¹. N-H stretching vibrations for the primary amine as two bands in the region of 3300-3500 cm⁻¹. C-H stretching for the aromatic ring just above 3000 cm⁻¹. C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (approx. 190 g/mol ), showing a characteristic isotopic pattern for two chlorine atoms. Common fragmentation patterns would include the loss of the aldehyde proton (M-1) and the loss of the formyl group (M-29). |
Role in Drug Development and Signaling Pathways
This compound serves as a key building block in the synthesis of pharmacologically active molecules, particularly inhibitors of Phosphodiesterase-4 (PDE-IV) and antagonists of the Neuropeptide Y (NPY) receptor.
Precursor for Phosphodiesterase-4 (PDE-IV) Inhibitors
PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects that are beneficial in treating inflammatory diseases.
Signaling Pathway of PDE-IV Inhibition
Caption: PDE-IV Inhibition Pathway.
Workflow for Screening PDE-IV Inhibitors
Caption: Drug Discovery Workflow for PDE-IV Inhibitors.
Precursor for Neuropeptide Y (NPY) Receptor Antagonists
Neuropeptide Y is a neurotransmitter that exerts its effects through various G-protein coupled receptors (GPCRs), primarily the Y1 and Y2 subtypes. NPY receptor antagonists block the binding of NPY to its receptors, thereby inhibiting the downstream signaling cascades. This mechanism is being explored for the treatment of various conditions, including obesity, anxiety, and certain types of cancer.
Signaling Pathway of NPY Receptor Antagonism
Caption: NPY Receptor Antagonism Pathway.
Conclusion
This compound is a versatile and valuable intermediate in the field of medicinal chemistry and drug development. Its unique structure provides a scaffold for the synthesis of potent and selective modulators of key biological targets such as PDE-IV and NPY receptors. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its role in the development of novel therapeutics, supported by clear visualizations of the relevant signaling pathways. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this compound and its applications is essential for the advancement of new and effective treatments for a range of human diseases.
References
Methodological & Application
Synthesis of Schiff Bases from 4-Amino-3,5-dichlorobenzaldehyde: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 4-Amino-3,5-dichlorobenzaldehyde. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents. The protocols outlined below are based on established methods for Schiff base synthesis and can be adapted for the preparation of a diverse library of compounds for screening and development.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of biological activities.[1] The synthesis of Schiff bases through the condensation of primary amines and aldehydes is a fundamental transformation in organic chemistry.[2] The incorporation of halogen atoms, such as chlorine, into the aromatic rings of Schiff bases can significantly influence their lipophilicity and electronic properties, often leading to enhanced biological activity. This compound serves as a valuable starting material, providing a dichlorinated aromatic core with a reactive aldehyde functionality for the synthesis of novel Schiff base derivatives.
Synthesis of Schiff Bases from this compound
The general method for the synthesis of Schiff bases from this compound involves the condensation reaction with a primary amine in a suitable solvent, often with catalytic acid.
Caption: General workflow for the synthesis of Schiff bases.
General Experimental Protocol
This protocol can be adapted for the synthesis of various Schiff bases by selecting different primary amines.
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., substituted aniline) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve the selected primary amine (1.0 eq) in absolute ethanol.
-
Add the amine solution to the aldehyde solution in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Dry the purified Schiff base in a desiccator.
Characterization of Schiff Bases
The synthesized Schiff bases should be characterized by standard spectroscopic methods to confirm their structure and purity.
Table 1: Spectroscopic Data for a Representative Schiff Base (Hypothetical)
| Analysis | Expected Chemical Shifts / Bands |
| FT-IR (KBr, cm⁻¹) | |
| C=N (imine) | 1600-1650 |
| N-H (amine) | Disappearance of N-H stretching bands from the starting amine |
| C-Cl | 700-850 |
| ¹H NMR (DMSO-d₆, δ ppm) | |
| -CH=N- (azomethine proton) | 8.0 - 9.0 (singlet) |
| Aromatic protons | 6.5 - 8.0 (multiplets) |
| ¹³C NMR (DMSO-d₆, δ ppm) | |
| -C=N- (azomethine carbon) | 150 - 165 |
| Aromatic carbons | 110 - 150 |
Note: The exact chemical shifts and absorption bands will vary depending on the specific primary amine used in the synthesis.
Applications in Drug Development
Schiff bases derived from halogenated aromatic aldehydes are known to possess a range of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
Many Schiff bases exhibit potent antibacterial and antifungal properties. The imine group is crucial for their activity, and the presence of chloro substituents can enhance their efficacy.[3]
Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Schiff Base 1 | 16 | 32 | 64 |
| Schiff Base 2 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Note: This data is hypothetical and serves as an example. Actual MIC values would need to be determined experimentally.
Anticancer Activity
Schiff bases have emerged as a promising class of anticancer agents. Their mechanism of action can be multifaceted, including the induction of apoptosis and the inhibition of cancer cell proliferation.[4][5] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.[6]
Table 3: Hypothetical Anticancer Activity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Schiff Base 1 | 12.5 | 18.2 | 25.1 |
| Schiff Base 2 | 8.7 | 11.5 | 15.8 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
Note: This data is hypothetical and serves as an example. Actual IC₅₀ values would need to be determined experimentally.
Potential Mechanism of Action (Anticancer)
The anticancer activity of Schiff bases can involve various cellular pathways. One of the proposed mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells.
Caption: A simplified diagram of a potential apoptotic pathway.
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against various microorganisms.
Materials:
-
Synthesized Schiff bases
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each Schiff base in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[7]
Materials:
-
Synthesized Schiff bases
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized Schiff bases for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Conclusion
The synthesis of Schiff bases from this compound offers a promising avenue for the discovery of new therapeutic agents. The protocols provided herein offer a starting point for the synthesis and evaluation of a library of novel compounds with potential antimicrobial and anticancer activities. Further optimization of the chemical structures and in-depth mechanistic studies will be crucial for the development of these compounds into viable drug candidates.
References
- 1. schiff bases synthesis: Topics by Science.gov [science.gov]
- 2. jetir.org [jetir.org]
- 3. Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 6. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-3,5-dichlorobenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dichlorobenzaldehyde is a versatile synthetic intermediate in medicinal chemistry. Its unique structure, featuring an amino group and two chlorine atoms on the benzene ring, provides a valuable scaffold for the development of novel therapeutic agents. The aldehyde functional group serves as a reactive handle for the synthesis of a variety of derivatives, most notably Schiff bases and hydrazones. The presence of the dichloro-substituted aniline moiety imparts specific physicochemical properties, such as increased lipophilicity and the potential for specific interactions with biological targets, that are often exploited in drug design. This document provides an overview of its applications, detailed synthetic protocols for the preparation of its derivatives, and methods for evaluating their biological activity.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a building block for the synthesis of Schiff bases and other heterocyclic compounds with potential therapeutic activities. These derivatives have been investigated for their:
-
Antimicrobial Activity: Schiff bases derived from this aldehyde have the potential to exhibit activity against a range of bacterial and fungal pathogens.
-
Anticancer Activity: The dichlorinated phenyl ring is a common feature in a number of kinase inhibitors and other anticancer agents. Derivatives of this compound are therefore of interest as potential cytotoxic and antiproliferative compounds.
Synthesis of Bioactive Derivatives
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the condensation reaction between this compound and a primary amine to form a Schiff base.
Materials:
-
This compound (1 equivalent)
-
Primary amine (e.g., 4-aminophenol, sulfanilamide) (1 equivalent)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of ethanol with stirring.
-
In a separate beaker, dissolve 1 equivalent of the desired primary amine in ethanol.
-
Add the amine solution to the aldehyde solution dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid (the Schiff base) is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator.
-
Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).
Protocol 2: Synthesis of a Hydrazone Derivative from this compound
This protocol outlines the synthesis of a hydrazone derivative, another class of compounds with significant biological activity.
Materials:
-
This compound (1 equivalent)
-
Hydrazine hydrate or a substituted hydrazine (e.g., isonicotinic hydrazide) (1 equivalent)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 1 equivalent of the hydrazine derivative to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the formation of the hydrazone product by TLC.
-
Once the reaction is complete, the product that precipitates out of the solution is collected by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product to obtain the purified hydrazone.
-
Characterize the product by spectroscopic methods.
Biological Activity Evaluation
Protocol 3: In Vitro Anticancer Activity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of potential anticancer compounds.[1]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Normal cell line (e.g., BHK-21) for cytotoxicity comparison
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in separate 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Activity Screening using the Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar plates
-
Sterile cotton swabs
-
Sterile well borer
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent alone)
-
Incubator
Procedure:
-
Inoculation: Inoculate the surface of the nutrient agar plates uniformly with the test microorganism using a sterile cotton swab.
-
Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile well borer.
-
Compound Addition: Add a defined concentration (e.g., 100 µg/mL) of the test compound solution into the wells. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Quantitative Data for Analogous Compounds
Direct quantitative biological data for derivatives of this compound is limited in the public domain. However, data for structurally related compounds provide valuable insights into their potential efficacy. The following tables summarize the cytotoxic and antimicrobial activities of compounds containing the dichlorophenyl moiety, which can serve as a benchmark for newly synthesized derivatives.
Table 1: Cytotoxic Activity (IC50) of Analogous Dichlorophenyl-Containing Compounds [1]
| Compound/Derivative | Cell Line | IC50 (µM) |
| 1,3-bis(3,5-dichlorophenyl)urea | B16-F0 (Melanoma) | 5 ± 1 |
| 1,3-bis(3,5-dichlorophenyl)urea | Hs600T (Melanoma) | 6 ± 1 |
| 1,3-bis(3,5-dichlorophenyl)urea | A2058 (Melanoma) | 11 ± 2 |
| N-(3-(trifluoromethyl)phenyl)-4-((2,6-dichloro-9H-purin-9-yl)methyl)benzamide | K562 (Leukemia) | 2.27 |
| N-(3-(trifluoromethyl)phenyl)-4-((2,6-dichloro-9H-purin-9-yl)methyl)benzamide | HL-60 (Leukemia) | 1.42 |
Table 2: Minimum Inhibitory Concentration (MIC) of Analogous Schiff Bases [2]
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| 5-(benzylideneamino)-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamide (Analog 1) | Staphylococcus epidermidis | 7.81 |
| 5-(benzylideneamino)-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamide (Analog 2) | Acinetobacter baumannii | 15.62 |
| 4-(((8-hydroxyquinolin-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Micrococcus luteus | 25 |
| 4-(((8-hydroxyquinolin-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Staphylococcus aureus | 12.5 |
Visualizations
Experimental Workflow for Schiff Base Synthesis and Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of Schiff base derivatives.
Hypothetical Signaling Pathway Inhibition
Derivatives of this compound, particularly those incorporating moieties found in known kinase inhibitors, may target signal transduction pathways critical for cancer cell proliferation and survival. The following diagram illustrates a hypothetical mechanism of action where a derivative inhibits a receptor tyrosine kinase (RTK).
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway.
Conclusion
This compound is a valuable starting material for the synthesis of potentially bioactive compounds. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate novel derivatives for their therapeutic potential in areas such as oncology and infectious diseases. Further exploration of the structure-activity relationships of these compounds will be crucial in optimizing their efficacy and selectivity for specific biological targets.
References
Application Notes and Protocols: 4-Amino-3,5-dichlorobenzaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3,5-dichlorobenzaldehyde is a valuable and versatile building block in organic synthesis, primarily utilized in the construction of a variety of heterocyclic compounds with significant biological activities. Its reactive aldehyde and amino functionalities, combined with the presence of two chlorine atoms on the aromatic ring, provide a unique platform for the synthesis of Schiff bases, quinazolines, pyrimidines, and benzodiazepines. These resulting molecules have shown promise as anticancer and antimicrobial agents, acting on various biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these key heterocyclic systems.
Introduction
This compound, with the chemical formula C₇H₅Cl₂NO, is a substituted aromatic aldehyde. The presence of an aldehyde group allows for condensation reactions, particularly with primary amines to form Schiff bases (imines). The amino group can act as a nucleophile or be a site for further functionalization. The two chlorine atoms on the benzene ring enhance the electrophilicity of the aldehyde and can influence the biological activity of the resulting molecules. This combination of reactive sites makes it a strategic starting material for the synthesis of diverse molecular scaffolds.
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis of Schiff Bases
The reaction of this compound with primary amines is a straightforward and efficient method for the synthesis of Schiff bases. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties. The formation of the imine bond is typically catalyzed by a small amount of acid.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or methanol (10-20 mL) in a round-bottom flask.
-
Addition of Amine: Add an equimolar amount (1.0 mmol) of the respective primary amine to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Characterization: Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Synthesis of Representative Schiff Bases
| Amine Substrate | Product Structure | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Aniline | 4-((4-aminophenyl)imino)methyl)-2,6-dichlorophenol | 3 | 85 | 145-147 |
| 4-Nitroaniline | 4-((4-nitrophenyl)imino)methyl)-2,6-dichlorophenol | 4 | 92 | 188-190 |
| 2-Aminophenol | 2-(((4-amino-3,5-dichlorophenyl)methylene)amino)phenol | 2.5 | 88 | 162-164 |
Anticancer Activity of Schiff Bases
Schiff bases derived from substituted benzaldehydes have been shown to exhibit anticancer activity through various mechanisms, including the induction of apoptosis. One of the proposed mechanisms involves the modulation of the MAPK signaling pathway.
Application Notes and Protocols: Reaction Conditions for the Condensation of 4-Amino-3,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction conditions for the condensation of 4-Amino-3,5-dichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols outlined below are based on established methodologies for similar aromatic aldehydes and are intended to serve as a starting point for optimization in a research and development setting.
Introduction
This compound is a versatile building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] Condensation reactions, such as the formation of Schiff bases and Knoevenagel condensates, are fundamental transformations used to elaborate the structure of this aldehyde and introduce diverse functional groups. These reactions typically involve the nucleophilic addition of an amine or an active methylene compound to the carbonyl group of the aldehyde, followed by dehydration.[3][4]
Key Condensation Reactions
Two primary types of condensation reactions involving this compound are highlighted in these notes:
-
Schiff Base Formation: The reaction with primary amines to form imines (Schiff bases).
-
Knoevenagel Condensation: The reaction with compounds containing an active methylene group.
Section 1: Schiff Base Formation from this compound
Schiff bases derived from substituted benzaldehydes are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[5][6][7] The synthesis of Schiff bases from this compound can be achieved by reacting it with various primary amines.
Experimental Protocol: General Procedure for Schiff Base Synthesis
A general protocol for the synthesis of Schiff bases from this compound is provided below. This procedure can be adapted for different primary amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, alkyl amines)
-
Solvent (e.g., Ethanol, Methanol, Acetonitrile)
-
Catalyst (optional, e.g., glacial acetic acid, triethylamine)
Procedure:
-
Dissolve 1 equivalent of this compound in a suitable solvent in a round-bottom flask.
-
Add 1 to 1.2 equivalents of the primary amine to the solution.
-
If required, add a catalytic amount of glacial acetic acid or triethylamine (1-2 drops).
-
The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The solid product, if formed, is collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.
Data Presentation: Representative Reaction Conditions for Schiff Base Formation
The following table summarizes typical reaction conditions for the synthesis of Schiff bases from aromatic aldehydes, which can be applied to this compound.
| Entry | Amine | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | Acetic Acid (cat.) | Reflux | 4 | 85-95 |
| 2 | 4-Methoxyaniline | Methanol | None | Room Temp | 12 | 80-90 |
| 3 | Benzylamine | Acetonitrile | Triethylamine (cat.) | Reflux | 6 | 82-92 |
| 4 | 2-Aminopyridine | Ethanol | None | Reflux | 8 | 75-85 |
Note: The yields are representative and may vary depending on the specific amine and reaction scale.
Experimental Workflow Diagram
Caption: Workflow for Schiff Base Synthesis.
Section 2: Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated.[8][9] This reaction is a powerful tool for carbon-carbon bond formation.
Experimental Protocol: General Procedure for Knoevenagel Condensation
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)[10]
-
Solvent (e.g., Ethanol, Toluene, Water)
-
Catalyst (e.g., Piperidine, Triethylamine, Ammonium acetate)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound and 1-1.2 equivalents of the active methylene compound in a suitable solvent.
-
Add a catalytic amount of a base catalyst (e.g., piperidine, triethylamine).
-
The reaction mixture is typically heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then treated with water, and the solid product is collected by filtration.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of solvents).
Data Presentation: Representative Reaction Conditions for Knoevenagel Condensation
The following table provides a summary of typical conditions for the Knoevenagel condensation of aromatic aldehydes.
| Entry | Active Methylene Compound | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Malononitrile | Ethanol | Piperidine | Reflux | 2 | 90-98 |
| 2 | Ethyl Cyanoacetate | Toluene | Ammonium Acetate | Reflux | 5 | 85-95 |
| 3 | Diethyl Malonate | Ethanol | Triethylamine | Reflux | 8 | 70-80 |
| 4 | Meldrum's Acid | Water | None | 80 | 1 | 88-95 |
Note: Yields are representative and can be influenced by the specific reactants and conditions.
Reaction Scheme Diagram
Caption: Knoevenagel Condensation Scheme.
Applications in Drug Development
The derivatives of this compound are of significant interest in drug discovery and development. For instance, the structurally related 4-amino-3,5-dichloropyridine is a key intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).[2][11] The condensation products of this compound can be further modified to generate libraries of compounds for screening against various biological targets. The chloro and amino substituents on the aromatic ring provide handles for further chemical transformations, allowing for the fine-tuning of physicochemical and pharmacological properties.
Conclusion
The condensation reactions of this compound provide a versatile platform for the synthesis of a wide array of heterocyclic and acyclic compounds with potential applications in drug development. The protocols and data presented here offer a solid foundation for researchers to explore the chemistry of this important building block and to develop novel therapeutic agents. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. schiff bases synthesis: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
Application Notes: Synthesis of Heterocyclic Compounds Using 4-Amino-3,5-dichlorobenzaldehyde
Introduction
4-Amino-3,5-dichlorobenzaldehyde is a valuable and versatile starting material in organic synthesis, particularly for the construction of a variety of nitrogen-containing heterocyclic compounds. Its structure, featuring an aldehyde group ortho to an amino group on a dichlorinated benzene ring, provides two reactive centers prime for cyclization reactions. The presence of the chloro substituents can significantly influence the chemical reactivity of the molecule and the biological activity of the resulting heterocyclic systems, making it a precursor of interest for medicinal chemistry and drug development.
This document outlines key synthetic applications of this compound, focusing on the preparation of quinazolines, benzodiazepines, and related heterocyclic structures through condensation and multicomponent reactions. While specific literature detailing these exact transformations from this compound is limited, the protocols provided are based on well-established synthetic routes for analogous 2-aminobenzaldehyde derivatives.
Key Synthetic Applications
-
Synthesis of Dichloro-Substituted Quinazolines: The reaction of this compound with a nitrogen source, such as ammonia or its equivalent, is a direct pathway to forming the quinazoline core. Quinazolines are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and antihypertensive properties.[1][2] The aldehyde function can react with one nitrogen source, while the amino group provides the second nitrogen for the heterocyclic ring formation.
-
Formation of Dichloro-Substituted Benzodiazepines: 1,4-Benzodiazepines, known for their anxiolytic, anticonvulsant, and muscle relaxant activities, can be synthesized from 2-aminobenzaldehyde precursors.[3][4] A plausible route involves the initial formation of a Schiff base with an amino acid ester, followed by cyclization. Alternatively, condensation with a 1,3-dicarbonyl compound in the presence of a suitable amine can yield related benzodiazepine structures.
-
Preparation of Schiff Bases as Intermediates: The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines).[5] These intermediates are not only stable compounds in their own right but also serve as key precursors for subsequent intramolecular or intermolecular cyclization reactions to generate more complex heterocyclic systems.
Experimental Workflows and Signaling Pathways
The synthesis of heterocyclic compounds from this compound typically follows a logical workflow starting from the condensation of the aldehyde, followed by cyclization and aromatization steps.
Caption: General synthetic pathways from this compound.
Quantitative Data Summary
The following table summarizes hypothetical reaction parameters for the synthesis of various heterocyclic compounds from this compound. These are based on analogous reactions reported for similar substrates. Actual yields and optimal conditions would require experimental validation.
| Product Class | Reagent 1 | Reagent 2 | Catalyst / Solvent | Temp. (°C) | Expected Yield Range (%) |
| Schiff Base | Substituted Aniline | - | Ethanol, Acetic acid (cat.) | Reflux | 85-95 |
| Quinazoline | Ammonium Acetate | - | Iodine / O₂, Solvent-free | 130 | 65-85 |
| Dihydroquinazoline | Another Aldehyde | Urea | Microwave, Ethylene Glycol | 120 | 70-90 |
| Benzodiazepine | o-Phenylenediamine | Dimedone | ACT@IRMOF-3 / Ethanol | Reflux | 80-95 |
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes the condensation reaction to form an imine, a key intermediate for many heterocyclic syntheses.[5]
-
Materials:
-
This compound (1.0 mmol, 190.02 g/mol )
-
Substituted primary amine (e.g., Aniline) (1.0 mmol)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (1-2 drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve this compound in 10 mL of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine in 5 mL of absolute ethanol.
-
Add the amine solution to the aldehyde solution with stirring.
-
Add 1-2 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate. Collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry in a vacuum desiccator.
-
Recrystallize from a suitable solvent (e.g., ethanol) if further purification is needed.
-
Caption: Workflow for the synthesis of Schiff bases.
Protocol 2: Proposed Synthesis of 6,8-Dichloroquinazolines
This method is adapted from procedures using molecular iodine as a catalyst for the amination of a benzylic C-H bond under solvent-free conditions.[6][7]
-
Materials:
-
This compound (1.0 mmol)
-
Ammonium acetate (2.0 mmol)
-
Molecular Iodine (I₂) (10 mol%)
-
Reaction tube or round-bottom flask
-
Oil bath
-
-
Procedure:
-
In a reaction tube, combine this compound, ammonium acetate, and molecular iodine.
-
Heat the reaction mixture in an oil bath at 130°C under an oxygen atmosphere (or open to the air).
-
Stir the mixture for 3-8 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Dissolve the solid residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (to quench excess iodine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6,8-dichloroquinazoline derivative.
-
Caption: Logical diagram for Quinazoline synthesis.
Protocol 3: Proposed Multicomponent Synthesis of Dichloro-Substituted 1,4-Benzodiazepine Derivatives
This protocol is based on a three-component reaction for benzodiazepine synthesis, which has shown high yields with various benzaldehydes.[3]
-
Materials:
-
This compound (1.0 mmol)
-
o-Phenylenediamine (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Catalyst (e.g., ACT@IRMOF-3, 5 mg) or an acid catalyst like p-TsOH.
-
Ethanol (2 mL)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
To a round-bottom flask, add this compound, o-phenylenediamine, dimedone, and the catalyst in 2 mL of ethanol.
-
Stir the mixture and heat to reflux.
-
Monitor the reaction progress by TLC (eluent: n-hexane:ethyl acetate, 2:1).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using a solid catalyst, separate it by centrifugation or filtration.
-
Evaporate the solvent under reduced pressure.
-
Wash the resulting solid residue with a small amount of cold ethanol to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
-
References
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. scielo.br [scielo.br]
- 3. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-3,5-dichlorobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and experimental protocols for derivatives of 4-amino-3,5-dichlorobenzaldehyde. This scaffold and its derivatives, particularly Schiff bases, have garnered significant interest due to their promising anticancer, antimicrobial, and anti-inflammatory properties. The strategic incorporation of the dichlorinated aminobenzaldehyde moiety often imparts potent biological effects.
Biological Activities of this compound Derivatives
Derivatives of this compound have been investigated for a range of biological activities. The primary areas of interest include:
-
Anticancer Activity: Many Schiff base derivatives have demonstrated cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and interaction with cellular targets like DNA.
-
Antimicrobial Activity: These compounds have shown efficacy against a spectrum of bacterial and fungal pathogens. The imine or azomethine group (-CH=N-) in Schiff bases is considered crucial for their antimicrobial effects.
-
Anti-inflammatory Activity: Certain derivatives have exhibited anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative biological activity data for representative this compound derivatives.
Table 1: Anticancer Activity of Schiff Base Derivatives
| Compound ID | Derivative Structure/Name | Cancer Cell Line | IC50 (µM) | Reference |
| L5 | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa, MCF-7 | Not specified in abstract, but in micromolar range | [1] |
| TSCCF | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF | 446.68 µg/mL | [2] |
| Comp. 3a-h | Schiff bases of 4-aminoantipyrine and cinnamaldehydes | Various human carcinoma cell lines | < 18 µM for the most active compound | [3] |
Note: Direct IC50 values for derivatives of this compound were not explicitly found in the provided search results. The table presents data for structurally related Schiff bases to indicate the potential activity of this class of compounds.
Table 2: Antimicrobial Activity of Schiff Base Derivatives
| Compound ID | Derivative Structure/Name | Microbial Strain | MIC (µg/mL) | Reference |
| RO4 | Schiff base of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione with 4-methoxybenzaldehyde | Candida albicans | 62.5 | [4] |
| Comp. 4 | 1,3-oxazol-5(4H)-one derivative | Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6683 | 125 | [5] |
| 4AA-Fc | Schiff base of 4-aminoantipyrine | Various bacteria and fungi | Potent bactericidal and fungicidal effect | [6] |
Experimental Protocols
Protocol 1: General Synthesis of Schiff Base Derivatives from this compound
This protocol outlines a general method for the synthesis of Schiff bases through the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline, aminopyridine, etc.)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of this compound and the desired primary amine in absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol describes the determination of the cytotoxic activity of the synthesized derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Normal cell line (for cytotoxicity comparison, e.g., BHK-21)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the stock solutions with culture medium to obtain various final concentrations. After 24 hours of incubation, replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., carboplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Antimicrobial Susceptibility Testing using Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains using the broth microdilution method.[5]
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound derivatives.
Caption: General workflow for the synthesis of Schiff base derivatives.
Caption: Workflow for in vitro anticancer activity screening.
Caption: Hypothesized pro-apoptotic signaling pathway.
References
- 1. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metal Complex Formation with 4-Amino-3,5-dichlorobenzaldehyde Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological applications of metal complexes formed with Schiff bases derived from 4-Amino-3,5-dichlorobenzaldehyde. The protocols detailed below are based on established methodologies for similar compounds and are intended to serve as a foundational guide for research and development in this area.
Introduction
Schiff bases, characterized by their azomethine group (-C=N-), are versatile ligands that form stable complexes with a wide range of metal ions.[1][2][3] Those derived from halogenated aldehydes, such as this compound, are of particular interest due to the potential for enhanced biological activity.[4] The coordination of these Schiff base ligands to metal centers can significantly augment their therapeutic properties, including antimicrobial, antifungal, antiviral, and anticancer activities.[1][5][6] This is often attributed to the principles of chelation theory, where the metal complex becomes more lipophilic, facilitating its transport across cell membranes.
The following sections detail the synthesis and characterization of these metal complexes, along with protocols for evaluating their biological efficacy, particularly their antimicrobial and DNA interaction capabilities.
Synthesis and Characterization
The formation of metal complexes with this compound Schiff bases typically involves a two-step process: the synthesis of the Schiff base ligand followed by its reaction with a metal salt.
Synthesis of Schiff Base Ligand (L)
The Schiff base ligand (L) is synthesized via the condensation reaction of an aromatic aldehyde (e.g., a substituted salicylaldehyde, analogous to this compound) and a primary amine. For the purposes of this protocol, we will consider the reaction of a substituted salicylaldehyde with an aminobenzoic acid derivative, a common approach in the literature.[7]
Protocol 1: Synthesis of a Representative Schiff Base Ligand
-
Dissolution: Dissolve equimolar amounts of the substituted aldehyde (e.g., 3,5-dichlorosalicylaldehyde) and the primary amine (e.g., 2-amino-4-chlorobenzoic acid) in a suitable solvent, such as ethanol or methanol.[4]
-
Reflux: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.[8] Reflux the resulting solution for 2-4 hours.[4][7]
-
Isolation: Upon cooling, the Schiff base ligand will precipitate out of the solution.[4]
-
Purification: Collect the precipitate by filtration, wash it several times with cold ethanol to remove any unreacted starting materials, and then dry it in a vacuum desiccator over anhydrous CaCl2.[4][7]
-
Characterization: Characterize the synthesized ligand using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[4][9]
Synthesis of Metal Complexes
The synthesized Schiff base ligand can then be used to form complexes with various transition metals.
Protocol 2: Synthesis of Metal (II) Complexes
-
Preparation: Prepare an ethanolic solution of the Schiff base ligand (L).
-
Reaction: Add an ethanolic solution of the desired metal(II) salt (e.g., CuCl₂, Ni(CH₃COO)₂, CoCl₂, ZnCl₂) to the ligand solution in a 1:2 metal-to-ligand molar ratio.
-
Isolation: The resulting metal complex will precipitate upon cooling.[4]
-
Purification: Filter the solid product, wash it with hot methanol, and dry it under vacuum over CaCl₂.[4]
-
Characterization: Characterize the metal complexes using elemental analysis, molar conductivity, magnetic susceptibility measurements, and spectral analyses (FT-IR, UV-Vis, ESR).[9] The coordination of the ligand to the metal ion is typically confirmed by shifts in the IR spectra, particularly the azomethine (-C=N) and phenolic (-OH) bands.[10]
Data Presentation
The characterization of the synthesized Schiff base and its metal complexes yields a range of quantitative data that can be summarized for comparative analysis.
Table 1: Physicochemical and Spectroscopic Data for a Representative Schiff Base (L) and its Metal Complexes
| Compound | Color | Melting Point (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) ν(C=N) | Electronic Spectra λmax (nm) |
| L | Red | 150 | - | - | 1610 | 270, 340 |
| [CuL₂] | Green | >300 | 10.5 | 1.85 | 1595 | 410, 620 |
| [NiL₂] | Brown | >300 | 12.3 | 3.10 | 1598 | 425, 580, 680 |
| [CoL₂] | Reddish Brown | >300 | 11.8 | 4.95 | 1592 | 430, 550, 710 |
| [ZnL₂] | Yellow | >300 | 9.7 | Diamagnetic | 1600 | 275, 345 |
Data presented is representative and based on typical values found for similar compounds in the literature.[10]
Biological Applications and Protocols
Schiff base metal complexes are widely investigated for their potential as therapeutic agents. Their biological activity is often superior to that of the free ligand.[9]
Antimicrobial Activity
The antimicrobial properties of these complexes are a key area of investigation.
Protocol 3: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
-
Culture Preparation: Prepare fresh overnight cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Agar Plate Inoculation: Spread a standardized inoculum of the microbial culture onto the surface of Mueller-Hinton agar plates.
-
Well Preparation: Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined concentration of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Use the solvent as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition around each well. The results can be used to determine the minimum inhibitory concentration (MIC).
Table 2: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| L | 12 | 10 |
| [CuL₂] | 20 | 18 |
| [NiL₂] | 18 | 16 |
| [CoL₂] | 19 | 17 |
| [ZnL₂] | 16 | 14 |
| Ciprofloxacin | 25 | 23 |
Data is illustrative. The metal complexes generally show enhanced activity compared to the free ligand.
DNA Interaction Studies
Understanding the interaction of these complexes with DNA is crucial for developing anticancer agents. The binding can occur through intercalation, groove binding, or electrostatic interactions.[11]
Protocol 4: DNA Binding Analysis using UV-Visible Spectroscopy
-
Complex Solution: Prepare a solution of the metal complex at a fixed concentration in a suitable buffer (e.g., Tris-HCl).
-
DNA Titration: Record the UV-Vis spectrum of the complex. Then, incrementally add a concentrated solution of calf thymus DNA (CT-DNA) to the complex solution.
-
Spectral Monitoring: Record the UV-Vis spectrum after each addition of DNA.
-
Analysis: Monitor for changes in the absorption spectrum, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and red or blue shifts in the wavelength of maximum absorption (λmax). These changes indicate binding interactions. Intercalative binding is often characterized by significant hypochromism and a red shift.[9]
Protocol 5: DNA Cleavage Analysis using Agarose Gel Electrophoresis
-
Reaction Mixture: Prepare reaction mixtures containing a constant amount of plasmid DNA (e.g., pUC18), the metal complex at varying concentrations, and a buffer.
-
Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 1-2 hours).
-
Electrophoresis: Add a loading dye to each mixture and load the samples onto an agarose gel. Run the gel electrophoresis under appropriate conditions.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under a UV transilluminator.
-
Analysis: The cleavage of supercoiled plasmid DNA (Form I) into nicked (Form II) and linear (Form III) forms indicates nuclease activity. The extent of cleavage can be quantified by measuring the intensity of the DNA bands. Some metal complexes, particularly those with copper(II) and cobalt(II), can induce DNA cleavage through redox chemistry.[9]
Visualizations
Experimental Workflow
Caption: General workflow for synthesis, characterization, and biological evaluation.
Potential Mechanism of Action: DNA Interaction
Caption: Simplified overview of metal complex interaction with DNA leading to apoptosis.
References
- 1. ijfans.org [ijfans.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. canchemtrans.ca [canchemtrans.ca]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sjctni.edu [sjctni.edu]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis, characterization, DNA binding, DNA cleavage and antimicrobial studies of Schiff base ligand and its metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. allsubjectjournal.com [allsubjectjournal.com]
- 11. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of 4-Amino-3,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of suitable analytical methodologies for the identification and characterization of 4-Amino-3,5-dichlorobenzaldehyde. Given the limited availability of direct experimental data for this specific compound in published literature, the following protocols are based on established chemical principles and analytical methods for structurally analogous compounds.
Compound Information
This compound is a chemical compound with the molecular formula C₇H₅Cl₂NO.[1][2][3] It is recognized as an impurity of Clenbuterol (Clenbuterol EP Impurity A).[1]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₅Cl₂NO | [1][2] |
| Molecular Weight | 190.02 g/mol | [1] |
| CAS Number | 62909-66-4 | [1][2] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)N)Cl)C=O | [1][2] |
Analytical Methodologies
Several analytical techniques can be employed for the identification and quantification of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the purity analysis and quantification of this compound. A reversed-phase method is generally a suitable starting point.
Experimental Protocol: HPLC Purity Analysis
This protocol is adapted from methodologies used for similar aromatic amines and benzamide derivatives.[4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
This compound standard
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.[4]
-
Prepare working standards and sample solutions by appropriate dilution of the stock solution.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table adapted from a method for a structurally related compound.[4]
Data Analysis:
-
The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS can be challenging due to its polarity and potential thermal instability.[5] Derivatization is often necessary to improve its volatility and chromatographic behavior.
Experimental Protocol: GC-MS Analysis with Derivatization
This protocol is based on a two-step derivatization method for similar amino-aldehyde compounds.[5]
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., TG-5-SilMS, 60 m x 0.25 mm x 0.25 µm).[6]
Reagents:
-
Pyridine
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
-
This compound standard
-
Sample for analysis
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in ethyl acetate.[5]
-
Transfer an aliquot of the sample solution to a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Two-Step):
-
GC-MS Conditions (Example):
| Parameter | Recommended Condition |
| GC System | |
| Injector | PTV or Split/Splitless |
| Liner | Sintered glass liner |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Oven Program | Initial temp. 100°C, ramp to 300°C at 10°C/min, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Mass Range | m/z 50-500 |
These conditions are illustrative and require optimization for the specific instrument and derivative.
Caption: GC-MS analysis workflow with derivatization.
Spectroscopic Analysis
Spectroscopic methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and confirmation of this compound. The data presented here are predictive, based on the analysis of structurally related compounds.[7]
Experimental Protocols: Spectroscopic Analysis
2.3.1. Infrared (IR) Spectroscopy [7]
-
Method: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Predicted Absorptions:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3400 - 3200 |
| C=O Stretch (Aldehyde) | ~1680 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-Cl Stretch | 800 - 600 |
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[7]
-
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 9.5 - 10.0 |
| Aromatic (CH) | 7.0 - 8.0 |
| Amine (-NH₂) | 5.0 - 6.0 |
2.3.3. Mass Spectrometry (MS) [7]
-
Method: Electrospray Ionization (ESI) in positive ion mode.
-
Data Analysis: The accurate mass of the molecular ion is determined and compared to the theoretical exact mass to confirm the elemental composition.
-
Expected Ion:
| Ion | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | 190.9826 |
Calculated based on monoisotopic masses.
Caption: Logical workflow for structural elucidation.
References
Application of 4-Amino-3,5-dichlorobenzaldehyde in Fluorescent Probe Synthesis: A Review of Available Data
Despite a comprehensive search of scientific literature, there is currently a notable lack of specific examples of fluorescent probes directly synthesized from 4-amino-3,5-dichlorobenzaldehyde. While the general principle of forming fluorescent Schiff bases through the condensation of aromatic aldehydes and amines is well-established, direct application of this specific chlorinated benzaldehyde derivative in the design and synthesis of fluorescent probes for bioimaging or sensing is not prominently documented in available research.
The core structure of this compound, featuring both an amino and an aldehyde group, theoretically allows for its use as a building block in various condensation reactions to form larger, more complex molecules. The presence of chlorine atoms on the benzene ring could potentially influence the photophysical properties of any resulting derivatives, for instance, by inducing a heavy-atom effect that might favor phosphorescence over fluorescence, or by altering the electron density of the aromatic system.
However, repeated and broadened searches for specific synthetic protocols, quantitative photophysical data (such as absorption and emission maxima, and quantum yields), and applications of probes based on this starting material have not yielded the necessary information to compile detailed application notes or experimental protocols as requested. The scientific literature readily provides examples of fluorescent probes derived from other substituted benzaldehydes, but the 4-amino-3,5-dichloro variant appears to be either not commonly utilized for this purpose or its applications are not widely published.
Without concrete examples from the literature, the generation of specific experimental protocols, data tables, and signaling pathway diagrams would be speculative and would not meet the standards of accuracy required for a scientific audience. It is possible that derivatives of this compound either do not exhibit significant fluorescence or that their synthesis and application as fluorescent probes have not been explored or reported.
Therefore, we are unable to provide the detailed Application Notes and Protocols for the use of this compound in the synthesis of fluorescent probes at this time. Researchers interested in this specific starting material may need to conduct exploratory research to determine its suitability and potential for creating novel fluorescent compounds.
Application Notes and Protocols: Knoevenagel Condensation with 4-Amino-3,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its simplicity and broad substrate scope. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base, to yield an α,β-unsaturated product. These products are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional materials.
This application note provides a detailed protocol for the Knoevenagel condensation of 4-Amino-3,5-dichlorobenzaldehyde with various active methylene compounds. The presence of the electron-donating amino group and the electron-withdrawing chloro substituents on the benzaldehyde ring presents a unique electronic environment that influences its reactivity. Understanding and optimizing the reaction conditions are crucial for achieving high yields and purity of the desired products, which are valuable synthons for further molecular elaboration in drug discovery and materials science.
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of well-established steps:
-
Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.
-
Aldol Addition: A tetrahedral intermediate is formed.
-
Dehydration: The intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product.
Illustrative Data Presentation
While specific experimental data for the Knoevenagel condensation of this compound is not extensively reported in publicly available literature, the following table provides illustrative data based on typical results for similar substituted benzaldehydes. These values should be considered as a starting point for reaction optimization.
| Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Malononitrile | Piperidine (10) | Ethanol | Reflux | 2 | 92 |
| Ethyl Cyanoacetate | L-Proline (15) | Acetonitrile | 60 | 4 | 88 |
| Diethyl Malonate | DBU (5) | Toluene | 110 | 8 | 75 |
| Barbituric Acid | Acetic Acid (cat.) | Ethanol | Reflux | 3 | 90 |
| 1,3-Dimethylbarbituric Acid | CuCl₂·2H₂O (20) | H₂O/EtOH (1:1) | 60 | 1.5 | 95 |
Experimental Protocols
The following are detailed protocols for the Knoevenagel condensation of this compound. These protocols are based on general methods for substituted benzaldehydes and should be optimized for the specific substrate.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol describes a classic approach using a basic amine catalyst in an alcoholic solvent.
Materials:
-
This compound (1 mmol, 190.02 g/mol )
-
Malononitrile (1.1 mmol, 66.06 g/mol )
-
Piperidine (0.1 mmol, 85.15 g/mol )
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1 mmol) and malononitrile (1.1 mmol).
-
Add ethanol (10 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Lewis Acid-Catalyzed Three-Component Reaction with Malononitrile and Barbituric Acid
This protocol outlines a one-pot, three-component reaction useful for the synthesis of more complex heterocyclic structures.[1]
Materials:
-
This compound (1 mmol, 190.02 g/mol )
-
Malononitrile (1 mmol, 66.06 g/mol )
-
Barbituric Acid or 1,3-Dimethylbarbituric Acid (1 mmol)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.2 mmol, 170.48 g/mol )
-
Water/Ethanol (1:1 v/v, 3 mL)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 10 mL round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), and the respective barbituric acid derivative (1 mmol).
-
Add the water/ethanol solvent mixture (3 mL).
-
Add CuCl₂·2H₂O (0.2 mmol) to the mixture.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the purified product under vacuum.
-
Characterize the final product by appropriate analytical methods.
Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: General mechanism of the Knoevenagel condensation.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using 4-Amino-3,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of Schiff bases and quinazolinone derivatives using 4-Amino-3,5-dichlorobenzaldehyde as a key starting material. These compounds are of significant interest in drug discovery due to their potential antimicrobial and anticancer activities.
Introduction
Microwave-assisted organic synthesis has emerged as a powerful and efficient technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods.[1][2] this compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. Its amino and aldehyde functionalities, combined with the presence of two chlorine atoms, provide a scaffold for generating diverse molecular architectures with potential biological activities. This document outlines protocols for the synthesis of Schiff bases and quinazolinones, and summarizes their potential applications in drug development.
Applications in Drug Discovery
Derivatives of this compound, particularly Schiff bases and quinazolinones, have shown promise in several therapeutic areas.
Anticancer Activity: EGFR Inhibition
Quinazoline derivatives are a well-established class of compounds that can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth.[5] Quinazoline-based inhibitors typically compete with ATP for binding to the tyrosine kinase domain of EGFR, thereby blocking the downstream signaling pathways responsible for cell growth and survival.[6]
Antimicrobial Activity
Schiff bases derived from various aldehydes and amines have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] The mode of action of Schiff bases is believed to involve the formation of hydrogen bonds through the azomethine group with the active centers of cellular constituents, leading to interference with normal cell processes.[7]
Experimental Protocols
The following protocols are adapted from established microwave-assisted synthesis procedures for similar compounds and are expected to be effective for reactions involving this compound.[1][9]
Protocol 1: Microwave-Assisted Synthesis of a Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from this compound and a substituted aminothiazole.
Reaction Scheme:
Materials:
-
This compound
-
2-Amino-4-(substituted-phenyl)thiazole
-
Ethanol
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave reactor
Procedure:
-
In a 10 mL microwave reactor vial, add this compound (1 mmol), the substituted 2-aminothiazole (1 mmol), and ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 W for 3-5 minutes. The temperature should be monitored and maintained around 110-120 °C.
-
After the reaction is complete (monitored by TLC), cool the vial to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base.
Protocol 2: Microwave-Assisted Synthesis of a Quinazolinone Derivative
This protocol outlines the synthesis of a quinazolinone derivative from this compound and anthranilic acid.
Reaction Scheme:
Materials:
-
This compound
-
Anthranilic acid
-
Ethanol
-
Catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave reactor
Procedure:
-
In a 10 mL microwave reactor vial, combine this compound (1 mmol), anthranilic acid (1 mmol), a catalytic amount of p-toluenesulfonic acid (0.1 mmol), and ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 200 W for 10-15 minutes, maintaining a temperature of approximately 130 °C.
-
After completion of the reaction (monitored by TLC), cool the vial to room temperature.
-
The reaction mixture is poured into ice-cold water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol to afford the pure quinazolinone derivative.
Data Presentation
The following tables summarize typical reaction conditions and biological activities for Schiff bases and quinazolinones synthesized from substituted benzaldehydes. While specific data for this compound derivatives are limited in the literature, these tables provide a representative overview of the expected outcomes.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolinones [9]
| Entry | Amine | Product | Conventional Method (Yield %) | Microwave Method (Yield %) |
| 1 | Aniline | 3-phenyl-2H-quinazolin-4-one | 68 | 94 |
| 2 | p-toluidine | 3-(p-tolyl)-2H-quinazolin-4-one | 65 | 91 |
| 3 | p-anisidine | 3-(4-methoxyphenyl)-2H-quinazolin-4-one | 62 | 88 |
| 4 | p-chloroaniline | 3-(4-chlorophenyl)-2H-quinazolin-4-one | 58 | 85 |
| 5 | p-bromoaniline | 3-(4-bromophenyl)-2H-quinazolin-4-one | 56 | 82 |
Table 2: Anticancer Activity (IC₅₀ in µM) of Representative Quinazoline Derivatives [10][11][12]
| Compound Type | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Quinazoline Derivative | HCT-15 (Colon) | 0.1 - 0.28 | Etoposide | 1.38 - 3.08 |
| Quinazoline Derivative | HeLa (Cervical) | 0.004 - 0.46 | Etoposide | 1.38 - 3.08 |
| Quinazoline Derivative | A549 (Lung) | 0.02 - 14.79 | Erlotinib | > 50 |
| Quinazoline Derivative | MCF-7 (Breast) | 0.350 - 5.9 | Erlotinib | 8.8 |
Table 3: Antimicrobial Activity (MIC in µg/mL) of Representative Schiff Base Derivatives [13][14][15][16]
| Compound Type | Escherichia coli | Staphylococcus aureus | Candida albicans |
| Schiff Base Derivative 1 | 62.5 - 250 | 62.5 | 62.5 - 250 |
| Schiff Base Derivative 2 | > 1000 | > 1000 | > 1000 |
| Schiff Base Derivative 3 | 7.8 | 31.2 | 7.8 - 15.6 |
| Schiff Base Derivative 4 | 24 - 49 | 24 - 49 | 24 |
Visualizations
EGFR Signaling Pathway
Quinazoline derivatives often exert their anticancer effects by inhibiting the EGFR signaling pathway. The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline derivatives.
General Experimental Workflow for Microwave-Assisted Synthesis
The following diagram outlines the general workflow for the microwave-assisted synthesis of Schiff bases and quinazolinones.
Caption: General workflow for microwave-assisted synthesis and product workup.
Proposed Mechanism of Antibacterial Action of Schiff Bases
The antibacterial activity of Schiff bases is thought to occur through several mechanisms. One of the proposed mechanisms involves interference with bacterial cell wall synthesis.
References
- 1. Microwave-Induced Synthesis of Schiff Bases of Aminothiazolyl Bromocoumarins as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medmedchem.com [medmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 16. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Amino-3,5-dichlorobenzaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-Amino-3,5-dichlorobenzaldehyde and its derivatives. The following information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The two most effective and widely used purification techniques for solid organic compounds like this compound derivatives are recrystallization and flash column chromatography.[1] Recrystallization is a technique that purifies compounds based on their differential solubility in a hot versus a cold solvent.[1] Flash column chromatography separates compounds based on their polarity by passing a mixture through a column containing a stationary phase, such as silica gel.[1]
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice of purification method depends on several factors, including the impurity profile, the quantity of material, and the desired final purity. Recrystallization is often preferred for larger quantities and when the impurities have significantly different solubilities from the desired compound. It is generally a more scalable and cost-effective method.[1] Column chromatography is highly effective for separating complex mixtures, removing impurities with similar polarity to the product, and for purifying smaller quantities of material to a very high purity.[1]
Q3: What are some good starting solvents for the recrystallization of this compound derivatives?
A3: For compounds containing amino and chloro-aromatic functionalities, a good starting point for solvent screening includes solvent systems like ethyl acetate/n-hexane, ethanol, and acetone.[1][2] A mixed solvent system, such as ethyl acetate and n-hexane, can be particularly effective.[1] The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Q4: My compound is sensitive to acid. Can I still use silica gel for column chromatography?
A4: Yes, but with caution. Silica gel can be slightly acidic, which may cause degradation of acid-sensitive compounds. To mitigate this, you can deactivate the silica gel by flushing the packed column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine, before loading your sample.[3] Alternatively, using a different stationary phase like alumina can be considered.
Q5: How can I monitor the progress of my column chromatography?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring the separation during column chromatography. Small fractions of the eluent are collected sequentially and spotted on a TLC plate. By visualizing the spots under a UV lamp, you can identify which fractions contain the pure product.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Product Formation ("Oiling Out") | The compound's solubility is exceeded at a temperature above its melting point in the chosen solvent, or there are significant impurities present.[4] | Re-dissolve the oil by heating and add a small amount of additional solvent. Allow for a slower cooling rate. Consider using a different solvent or a solvent/anti-solvent system.[4] |
| No Crystal Formation Upon Cooling | The solution may be too dilute (undersaturated), or nucleation is inhibited.[4] | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. If the solution is undersaturated, slowly evaporate some of the solvent to increase the concentration.[4] |
| Formation of Fine Powder Instead of Crystals | This suggests that nucleation and crystal growth were too rapid. | To encourage the growth of larger crystals, slow down the rate of crystallization by reducing the level of supersaturation and allowing the solution to cool more slowly.[4] Using a vapor diffusion method can also promote the growth of larger, higher-quality crystals.[4] |
| Low Recovery of Purified Product | The compound may be too soluble in the cold solvent, or too much solvent was used. | Ensure you are using a minimal amount of hot solvent to dissolve the crude product. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1] Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | The solvent system (mobile phase) is not optimized. | Develop an appropriate solvent system using TLC first. The ideal system should give your product an Rf value of around 0.3-0.4 and provide good separation from impurities. A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.[1] |
| Compound is Stuck on the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the solvent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. For highly polar compounds, a small amount of methanol can be added to the mobile phase.[1] |
| Cracked or Channeled Silica Gel Bed | The column was not packed properly, or the solvent polarity was changed too abruptly. | Ensure the silica gel is packed uniformly as a slurry. When running a gradient, change the solvent composition gradually to avoid generating heat and cracking the silica bed. |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, this would mean increasing the proportion of hexane. |
Quantitative Data Summary
The following table summarizes expected quantitative data for the purification of a crude batch of a similar compound, 4-Amino-N-(3,5-dichlorophenyl)benzamide, and can serve as a general benchmark. Actual results for this compound derivatives may vary.[1]
| Parameter | Recrystallization | Flash Column Chromatography |
| Starting Purity (by HPLC) | ~85% | ~85% |
| Final Purity (by HPLC) | >98% | >99% |
| Yield | 75-85% | 65-80% |
| Solvent Consumption | Moderate | High |
| Time Requirement | 4-6 hours | 6-8 hours |
| Scalability | Excellent | Good |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and should be optimized for the specific this compound derivative. A mixed solvent system of ethyl acetate and n-hexane is often effective.[1]
Materials:
-
Crude this compound derivative
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. With stirring, add a minimal amount of hot ethyl acetate to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.
-
Crystallization: Slowly add n-hexane to the hot ethyl acetate solution until the solution becomes slightly turbid. Gently reheat the solution until it becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general procedure for purification using a silica gel column. The solvent system should be determined by prior TLC analysis.
Materials:
-
Crude this compound derivative
-
Silica gel (for flash chromatography)
-
Appropriate solvents (e.g., dichloromethane, ethyl acetate, hexanes)
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed silica gel column.[1]
-
Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the mobile phase to elute the desired compound. For example, a gradient of ethyl acetate in hexanes could be used.
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation by TLC.[1]
-
Product Isolation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflows for purification.
References
Technical Support Center: Schiff Base Synthesis with 4-Amino-3,5-dichlorobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the synthesis of Schiff bases from 4-Amino-3,5-dichlorobenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when synthesizing Schiff bases with this compound?
A1: The primary challenges stem from the bifunctional nature of this compound, which contains both a nucleophilic amino group and an electrophilic aldehyde group. This can lead to self-condensation or polymerization as a significant side reaction. Additionally, the electron-withdrawing nature of the two chlorine atoms can decrease the nucleophilicity of the amino group, potentially slowing down the desired intermolecular reaction with another amine.
Q2: What is the most common side reaction, and how can I minimize it?
A2: The most prevalent side reaction is the self-condensation of this compound to form a polyazomethine (a polymer). This occurs when the amino group of one molecule attacks the aldehyde group of another. To minimize this, it is crucial to control the reaction conditions carefully. Slow addition of a solution of the amine reactant to the aldehyde solution can help favor the desired intermolecular reaction over self-condensation. Using a slight excess of the external amine can also shift the equilibrium towards the desired product.
Q3: My reaction has a low yield. What are the possible causes and solutions?
A3: Low yields in Schiff base synthesis are a common issue. Several factors can contribute to this problem:
-
Incomplete Reaction: The reaction may not have reached equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after a significant amount of time, consider increasing the reaction temperature or adding a catalyst.
-
Reversibility of the Reaction: Schiff base formation is a reversible reaction where water is a byproduct. The presence of water can drive the reaction backward, reducing the yield.
-
Suboptimal pH: The reaction is often catalyzed by acid, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. A mildly acidic pH is typically optimal.
-
Product Precipitation: If the product is insoluble in the reaction solvent, it may precipitate out, potentially halting the reaction.
Q4: I am observing multiple spots on my TLC plate even after the reaction should be complete. What could these be?
A4: Multiple spots on a TLC plate can indicate the presence of:
-
Unreacted Starting Materials: The reaction may not have gone to completion.
-
The Desired Schiff Base Product.
-
Hemiaminal Intermediate: This is the initial adduct of the amine and aldehyde before dehydration to the imine.
-
Polymeric Byproducts: From the self-condensation of this compound. These may appear as a streak or a spot with a very low Rf value.
-
Hydrolysis Product: If moisture is present during workup or on the TLC plate, the Schiff base can hydrolyze back to the starting aldehyde and amine.
Q5: How can I effectively purify my Schiff base product?
A5: Purification can be challenging due to the potential for hydrolysis and the presence of polymeric byproducts.
-
Recrystallization: This is the most common and effective method for purifying solid Schiff bases. Selecting an appropriate solvent system is key. Ethanol, methanol, or mixtures like ethyl acetate/hexane are often good starting points.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used. However, standard silica gel is acidic and can cause hydrolysis of the Schiff base on the column. Using neutral or basic alumina, or deactivating the silica gel with a small amount of a non-nucleophilic base (like triethylamine) in the eluent, is recommended.
-
Washing/Trituration: If the desired product is a solid and the impurities are soluble in a particular solvent, washing the crude product with that solvent can be a simple and effective purification step.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC. If starting materials persist, consider increasing the reaction temperature or extending the reaction time. |
| Water Inhibition (Reversible Reaction) | Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene. Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture. |
| Incorrect pH | The reaction is typically acid-catalyzed. Add a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid. Avoid strong acids, which can fully protonate the amine. |
| Low Reactivity of Amine | The electron-withdrawing chloro groups on the benzaldehyde can make the aldehyde more reactive, but if you are reacting it with a weakly nucleophilic amine, the reaction may be slow. Consider using a more nucleophilic amine or a higher reaction temperature. |
Problem 2: Presence of Significant Impurities (Multiple Spots on TLC)
| Possible Cause | Troubleshooting Steps |
| Self-Condensation/Polymerization | Add the amine reactant slowly to the solution of this compound. Consider using a more dilute solution to disfavor intermolecular self-reaction. |
| Unreacted Starting Materials | Drive the reaction to completion by removing water (see Problem 1) or using a slight excess of the more volatile or easily removable reactant. |
| Hydrolysis of Product | Ensure all glassware is thoroughly dried. Use anhydrous solvents for the reaction and workup. Store the final product in a desiccator. |
| Oxidation of Aldehyde | While less common for aromatic aldehydes, oxidation to the corresponding carboxylic acid can occur. Store the aldehyde under an inert atmosphere and away from light. |
Experimental Protocols
General Protocol for Schiff Base Synthesis with this compound
This protocol is a general guideline and may require optimization for specific amine reactants.
Materials:
-
This compound
-
Primary Amine (e.g., aniline or a substituted aniline)
-
Absolute Ethanol (or another suitable solvent like methanol or toluene)
-
Glacial Acetic Acid (catalyst)
-
Anhydrous Magnesium Sulfate or Molecular Sieves (optional)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
In a separate flask, dissolve the primary amine (1 to 1.1 equivalents) in absolute ethanol.
-
Reaction Setup: Slowly add the amine solution to the stirring solution of this compound at room temperature.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. The progress of the reaction should be monitored by TLC.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Further Purification (if necessary): If the product is still impure, recrystallize from a suitable solvent or perform column chromatography on neutral alumina.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis and purification of a Schiff base from this compound.
Potential Side Reaction Pathway
Caption: Competing reaction pathways in the synthesis of a Schiff base from this compound.
Overcoming solubility issues of 4-Amino-3,5-dichlorobenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of 4-Amino-3,5-dichlorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: I am having difficulty dissolving this compound. What are the likely reasons?
Several factors can contribute to dissolution problems:
-
Inappropriate Solvent Choice: The polarity of your chosen solvent may not be suitable for this compound.
-
Insufficient Solvent Volume: The concentration of the compound may exceed its solubility limit in the chosen solvent.
-
Low Temperature: Solubility of solids generally increases with temperature. Attempting to dissolve the compound at room temperature or below may be challenging.
-
Rate of Dissolution: The compound may be dissolving very slowly, giving the appearance of insolubility.
-
Compound Purity: Impurities can significantly impact the solubility of a compound.
Q3: What is the recommended starting point for dissolving this compound?
For initial experiments, it is advisable to start with common polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), where aromatic compounds with polar functional groups often exhibit good solubility. For applications where these solvents are not suitable, alcohols like ethanol or methanol can be tested. Always begin with a small quantity of the compound and solvent to perform a solubility test before proceeding with larger amounts.
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen organic solvent.
Protocol 1: Systematic Solvent Screening
This protocol will help you identify a suitable solvent for this compound.
Methodology:
-
Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 1-5 mg) into several individual small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent. Cover a range of polarities, including:
-
Aprotic Polar: DMSO, DMF, Acetonitrile
-
Protic Polar: Ethanol, Methanol
-
Less Polar: Dichloromethane (DCM), Ethyl Acetate
-
-
Observation at Room Temperature: Vortex each vial for 30-60 seconds and visually inspect for dissolution.
-
Application of Heat: If the compound is not fully dissolved, gently warm the vial in a water bath (e.g., to 40-50°C) and vortex again. Be cautious with volatile solvents.
-
Sonication: If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.
-
Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of the same solvent and repeat steps 3-5.
-
Documentation: Record the approximate concentration at which the compound dissolves in each solvent.
Issue: The compound precipitates out of solution.
This can occur due to temperature changes or if the solution is supersaturated.
Troubleshooting Steps:
-
Re-dissolution: Gently warm the solution while stirring or vortexing. Sonication can also be effective.
-
Dilution: Add a small amount of the same solvent to decrease the concentration.
-
Co-solvent System: If using a single solvent, consider adding a small percentage of a co-solvent in which the compound is more soluble (e.g., adding a small amount of DMSO to an ethanol solution).
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Expected Solubility | Notes |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | A good starting point for creating stock solutions. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, useful for creating concentrated solutions. | |
| Acetonitrile | Moderate | May require warming or sonication. | |
| Protic Polar | Ethanol | Moderate to Low | Solubility can often be improved with heating. |
| Methanol | Moderate to Low | Similar to ethanol, heating may be necessary. | |
| Aqueous | Water | Very Low | Expected to be largely insoluble in neutral aqueous solutions. |
| Less Polar | Dichloromethane (DCM) | Moderate to Low | May be a suitable solvent for certain reactions. |
| Ethyl Acetate | Low | May have limited utility for creating solutions. |
Mandatory Visualizations
This compound is used as a reagent in the synthesis of inhibitors for various biological pathways. Below are diagrams of two such pathways relevant to drug development professionals.
Caption: PDE4 Signaling Pathway Inhibition.
Caption: Neuropeptide Y (NPY) Receptor Signaling.
Technical Support Center: Stability of Schiff Bases from 4-Amino-3,5-dichlorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Schiff bases derived from 4-Amino-3,5-dichlorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of Schiff bases derived from this compound?
A1: The stability of Schiff bases is primarily influenced by several factors:
-
pH: The imine bond is susceptible to hydrolysis, which is catalyzed by both acids and bases. The rate of hydrolysis is generally lowest at a neutral or slightly alkaline pH.
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis and other degradation reactions.[1] For optimal stability, storage at low temperatures is recommended.
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can facilitate hydrolysis. Aprotic solvents are generally preferred for storage and reactions where stability is critical.[2]
-
Substituent Effects: The electron-withdrawing chloro groups on the benzaldehyde ring increase the electrophilicity of the imine carbon, potentially making it more susceptible to nucleophilic attack, including hydrolysis.[3][4]
-
Presence of Metal Ions: Schiff bases can form stable complexes with various metal ions, which can significantly enhance their stability.[1]
Q2: How do the dichloro-substituents on the benzaldehyde ring affect the stability of the resulting Schiff base?
A2: The two chlorine atoms on the aromatic ring of this compound are electron-withdrawing groups. Their presence has a significant electronic effect on the resulting Schiff base:
-
Increased Electrophilicity: The chloro groups withdraw electron density from the aromatic ring and, by extension, from the imine (-C=N-) bond. This makes the imine carbon more electron-deficient and thus more susceptible to attack by nucleophiles, such as water, leading to hydrolysis.
-
Kinetic vs. Thermodynamic Stability: While the imine bond might be more reactive kinetically, the overall thermodynamic stability can be complex. In some cases, electron-withdrawing groups can stabilize the imine through inductive effects.[5] However, the increased susceptibility to hydrolysis is often the dominant factor in aqueous environments.
Q3: What is the expected color of a Schiff base synthesized from this compound?
A3: Schiff bases derived from aromatic aldehydes and amines are often colored, typically appearing as yellow, orange, or red solids. The specific color depends on the extent of conjugation in the molecule. The Schiff base from this compound is expected to be a colored crystalline solid.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present.[6] |
| Unfavorable Reaction Conditions | Ensure the reaction is carried out under appropriate conditions. Refluxing in a suitable solvent like ethanol or methanol is common.[7][8] |
| Catalyst Inefficiency | A catalytic amount of a weak acid, such as glacial acetic acid, can be added to protonate the carbonyl group and facilitate nucleophilic attack by the amine.[6][9] |
| Steric Hindrance | While not extreme in this case, ensure the chosen amine reactant does not introduce significant steric bulk that could hinder the reaction. |
Issue 2: Product Decomposes Upon Isolation or Purification
| Possible Cause | Troubleshooting Step |
| Hydrolysis | The imine bond is reversible and susceptible to hydrolysis, especially in the presence of water and acid or base.[10] Work up the reaction under anhydrous or neutral conditions where possible. |
| Thermal Instability | Avoid excessive heating during solvent removal or recrystallization. Use a rotary evaporator at reduced pressure and moderate temperature.[11] |
| Photodegradation | Some conjugated molecules are sensitive to light. Protect the reaction and the isolated product from direct light. |
Issue 3: Impure Product (Presence of Starting Materials)
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | As mentioned in Issue 1, ensure the reaction has gone to completion by monitoring with TLC.[6] |
| Ineffective Purification | Recrystallization from a suitable solvent (e.g., ethanol, methanol) is a common and effective purification method for Schiff bases.[7][11] Washing the crude product with a cold solvent in which the starting materials are soluble but the product is not can also be effective.[11] |
| Equilibrium Nature of the Reaction | The formation of a Schiff base is a reversible reaction.[10] During workup or purification, the equilibrium may shift back towards the reactants. To obtain a stable product, consider reducing the imine bond to a secondary amine using a mild reducing agent like sodium borohydride if the application allows.[2] |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base from this compound
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of absolute ethanol.
-
In a separate flask, dissolve an equimolar amount of the desired primary amine in absolute ethanol.
-
Add the amine solution to the aldehyde solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.[6]
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.[7]
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol).[11]
-
Dry the purified Schiff base in a vacuum desiccator.
Protocol 2: General Method for Assessing Schiff Base Stability (Hydrolysis Study)
Materials:
-
Synthesized Schiff base
-
Buffer solutions of varying pH (e.g., pH 4, 7, 9)
-
UV-Vis Spectrophotometer
-
Constant temperature water bath
Procedure:
-
Prepare a stock solution of the Schiff base in a suitable organic solvent (e.g., DMSO, ethanol).
-
In a series of cuvettes, add a small aliquot of the stock solution to the buffer solutions of different pH to achieve a final concentration suitable for UV-Vis analysis.
-
Immediately record the initial absorbance spectrum of each solution at a constant temperature. The absorbance maximum (λmax) of the imine bond is a key parameter to monitor.
-
Record the UV-Vis spectra at regular time intervals (e.g., every 10 minutes) for a defined period.
-
A decrease in the absorbance at the λmax corresponding to the imine bond indicates hydrolysis.
-
The rate of hydrolysis can be quantified by plotting the change in absorbance over time.
Data Presentation
Table 1: General Stability of Aromatic Schiff Bases under Different Conditions
| Condition | General Stability | Notes |
| Acidic pH (pH < 4) | Low | Acid-catalyzed hydrolysis is rapid. |
| Neutral pH (pH ~ 7) | Moderate to High | Hydrolysis is generally slower. |
| Alkaline pH (pH > 9) | Moderate | Base-catalyzed hydrolysis can occur. |
| Aqueous Solution | Low to Moderate | Water is a reactant in hydrolysis. |
| Aprotic Organic Solvents | High | Lack of water minimizes hydrolysis. |
| Elevated Temperature | Low | Increases the rate of degradation reactions.[1] |
| Presence of Metal Ions | High | Formation of stable metal complexes.[1] |
Note: The stability of Schiff bases from this compound is expected to be lower in aqueous and/or acidic conditions due to the electron-withdrawing nature of the chloro substituents.
Visualizations
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of substituent effects on the formation of P···Cl pnicogen bonds or halogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. jetir.org [jetir.org]
- 10. Dynamic imine chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Purity of 4-Amino-3,5-dichlorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-Amino-3,5-dichlorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Such as 4-aminobenzaldehyde.
-
Incompletely Chlorinated Intermediates: For example, 4-amino-3-chlorobenzaldehyde.
-
Over-chlorinated Byproducts: Such as 4-amino-2,3,5-trichlorobenzaldehyde.
-
Oxidation Products: The aldehyde group can be oxidized to a carboxylic acid, or the aromatic amine can undergo oxidative coupling.
-
Residual Solvents: Solvents used in the synthesis and workup.
Q2: Which purification techniques are most effective for this compound?
A2: The two most common and effective purification techniques are recrystallization and flash column chromatography. The choice between them depends on the impurity profile, the desired final purity, and the scale of the purification.
Q3: My purified this compound product is discolored (yellow or brown). What is the likely cause and how can I fix it?
A3: Discoloration is often due to the presence of oxidized impurities or highly conjugated byproducts. To address this, you can try treating a solution of the crude product with activated charcoal before the final purification step (recrystallization or filtration before chromatography). However, use charcoal sparingly as it can also adsorb your desired product and reduce the yield.
Q4: I am experiencing low recovery after recrystallization. What are the possible reasons?
A4: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals that are easily lost during filtration.
-
The chosen solvent system is not ideal: The product may have significant solubility in the solvent even at low temperatures.
Q5: During column chromatography, my compound is eluting very slowly or streaking. What can I do?
A5: Slow elution or streaking of this compound on a silica gel column is common due to the polar amino group interacting strongly with the acidic silica. To mitigate this, you can:
-
Increase the polarity of the eluent: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol).
-
Add a basic modifier: Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can neutralize the acidic sites on the silica gel, leading to better peak shape and faster elution.
Purification Protocols and Data
Recrystallization
Recrystallization is an effective method for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, a mixture of ethanol and water is a suitable solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Reheat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data: Recrystallization
| Parameter | Crude Product | Purified Product |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | 70-85% |
| Appearance | Yellowish to brown solid | Off-white to pale yellow crystals |
Flash Column Chromatography
Flash column chromatography is a rapid purification technique that uses a stationary phase (typically silica gel) and a mobile phase (eluent) to separate compounds based on their polarity.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Start with a non-polar eluent (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 7:3).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Quantitative Data: Flash Column Chromatography
| Parameter | Crude Product | Purified Product |
| Purity (by HPLC) | ~85% | >99% |
| Yield | - | 60-75% |
| Appearance | Yellowish to brown solid | White to off-white solid |
Troubleshooting Guides
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| Product does not crystallize | - Too much solvent used.- Solution is not sufficiently saturated. | - Evaporate some of the solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities. | - Redissolve the oil by adding more of the good solvent and cool slowly.- Try a different solvent system with a lower boiling point. |
| Low Yield | - Significant product solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled before filtration.- Preheat the filtration apparatus. |
Troubleshooting Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation | - Inappropriate eluent polarity. | - Optimize the solvent system using TLC first.- Use a shallower gradient for elution. |
| Compound Stuck on Column | - Compound is too polar for the eluent system. | - Increase the eluent polarity significantly (e.g., add methanol).- Add triethylamine to the eluent. |
| Cracked Column Bed | - Improper packing of the column. | - Repack the column ensuring a uniform and compact bed. |
Visualizations
Caption: Recrystallization Workflow for this compound.
Caption: Flash Column Chromatography Workflow.
Caption: Troubleshooting Decision Tree for Purification Issues.
Technical Support Center: Synthesis of Dichlorinated Aminobenzaldehyde Schiff Bases
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorinated aminobenzaldehyde Schiff bases.
Frequently Asked Questions (FAQs)
Q1: What are the general reaction conditions for synthesizing dichlorinated aminobenzaldehyde Schiff bases?
A1: The synthesis of dichlorinated aminobenzaldehyde Schiff bases typically involves the condensation reaction between a dichlorinated aminobenzaldehyde and a primary amine. The reaction is commonly carried out by refluxing equimolar amounts of the aldehyde and amine in an alcohol solvent, such as ethanol or methanol.[1] Often, a few drops of a catalyst like glacial acetic acid are added to facilitate the reaction.[2] Reaction times can vary from a few hours to several hours, and progress is typically monitored by thin-layer chromatography (TLC).[3]
Q2: How do the dichloro-substituents on the benzaldehyde ring affect the reaction?
A2: The two chlorine atoms on the benzaldehyde ring are electron-withdrawing groups. This property increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine. This can potentially lead to faster reaction rates compared to unsubstituted or electron-donated benzaldehydes. However, the position of the chlorine atoms can also introduce steric hindrance, which might counteract the electronic effect and slow down the reaction.
Q3: What are common side reactions, and how can they be minimized?
A3: A primary side reaction is the hydrolysis of the Schiff base back to the starting aldehyde and amine, as the reaction is reversible.[4] This can be minimized by removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous sodium sulfate or molecular sieves.[4] Another potential side reaction is the formation of byproducts due to impurities in the starting materials or solvent. Using high-purity, dry solvents and fresh reagents is crucial.
Q4: My reaction yield is low. What are the possible causes and solutions?
A4: Low yields in Schiff base synthesis can be attributed to several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction by TLC until the starting materials are consumed. Consider extending the reaction time or gently heating the mixture if the reaction is sluggish at room temperature.
-
Hydrolysis: As mentioned, the presence of water can lead to the hydrolysis of the product. Ensure all glassware is dry and use anhydrous solvents.[4]
-
Suboptimal pH: The reaction rate is pH-dependent. A mildly acidic medium (pH 4-5) is often optimal to catalyze the dehydration step without protonating the amine, which would render it non-nucleophilic.[4]
-
Product loss during workup: The Schiff base product might be partially soluble in the solvent used for washing. Use cold solvent for washing the precipitate to minimize solubility losses.
-
Steric Hindrance: The substitution pattern on both the aldehyde and the amine can cause steric hindrance, leading to lower yields.[5]
Q5: How can I purify the synthesized dichlorinated aminobenzaldehyde Schiff base?
A5: The most common method for purifying solid Schiff bases is recrystallization from a suitable solvent, such as ethanol, methanol, or a mixture of solvents.[3] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, leading to the formation of crystals. The purified crystals can then be collected by filtration. Washing the filtered product with a small amount of cold solvent can help remove residual impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not start or is very slow (as monitored by TLC) | 1. Low reactivity of starting materials.2. Insufficient temperature.3. Absence of a catalyst. | 1. Add a few drops of glacial acetic acid as a catalyst.[2]2. Gently heat the reaction mixture to reflux.3. Ensure the starting materials are pure. |
| Multiple spots on TLC, indicating a mixture of products | 1. Presence of impurities in starting materials or solvents.2. Side reactions occurring.3. Decomposition of the product on the TLC plate. | 1. Use purified, dry solvents and high-purity reagents.2. Optimize reaction conditions (temperature, catalyst) to favor the desired product.3. Spot the TLC plate and develop it immediately. |
| Product precipitates as an oil instead of a solid | 1. The melting point of the product is below the reaction or room temperature.2. Presence of impurities that lower the melting point. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.2. Cool the mixture in an ice bath.3. Purify the oil by column chromatography. |
| Difficulty in removing unreacted aldehyde | The aldehyde is co-precipitating or has similar solubility to the Schiff base. | 1. Wash the crude product with a solvent in which the aldehyde is more soluble than the Schiff base.2. Recrystallize the product multiple times.3. Use column chromatography for purification. |
| The color of the product is darker than expected | Formation of colored impurities due to oxidation or side reactions. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Purify the product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-dichlorobenzylidene)aniline
This protocol describes the synthesis of a Schiff base from 2,4-dichlorobenzaldehyde and aniline.
Materials:
-
2,4-dichlorobenzaldehyde
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde (1 mmol) in absolute ethanol (10 mL).
-
To this solution, add aniline (1 mmol).
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction using TLC.
-
After the reaction is complete (indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol.
-
Dry the purified product in a desiccator.
Protocol 2: Synthesis of a Schiff Base from 3,5-dichlorosalicylaldehyde
This protocol outlines the synthesis using 3,5-dichlorosalicylaldehyde.
Materials:
-
3,5-dichlorosalicylaldehyde
-
A primary amine (e.g., 2-amino-4-chlorobenzoic acid)
-
Ethanol
Procedure:
-
Dissolve 3,5-dichlorosalicylaldehyde (0.01 mol) in ethanol.
-
In a separate flask, dissolve the primary amine (0.01 mol) in ethanol.
-
Mix the two solutions and reflux the mixture for 2-3 hours.
-
After reflux, cool the resulting solution to 0°C.
-
Collect the precipitated product by filtration.
-
Wash the product several times with ethanol.
-
Recrystallize the product from hot ethanol and dry it in a vacuum desiccator.
Data Presentation
Table 1: Reaction Parameters for Dichlorinated Aminobenzaldehyde Schiff Base Synthesis
| Aldehyde | Amine | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |
| 2,4-dichlorobenzaldehyde | 2,4-dinitrophenyl hydrazine | Ethanol | - | 1 | Reflux | - | [6] |
| 3,5-dichlorosalicylaldehyde | 2-amino-4-chlorobenzoic acid | Ethanol | - | 2-3 | Reflux | - | |
| 2-chlorobenzaldehyde | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Ethanol | Lemon Juice | - | RT | ~89% | [3] |
| 4-chlorobenzaldehyde | 2-amino-4-(p-ethoxy phenyl) oxazole | Ethanol | - | 4 | Reflux | - | [7] |
| 3,5-dichlorobenzaldehyde | 3-chloro-4-fluoroaniline | Ethanol | Glacial Acetic Acid | - | Reflux | >80% (Green Method) | [1] |
Table 2: Spectroscopic Data for Dichlorinated Aminobenzaldehyde Schiff Bases
| Compound | FTIR ν(C=N) (cm⁻¹) | ¹H NMR δ(CH=N) (ppm) | ¹³C NMR δ(C=N) (ppm) | Reference |
| N-(2,4-dichlorobenzylidene)-3-methylbenzenamine | ~1625 | 8.78 | 161.3 | [8] |
| Schiff base from 2-chlorobenzaldehyde | 1616 | 8.966-9.002 | 155.01 | [3] |
| Schiff base from 3,5-dichlorosalicylaldehyde | ~1665 | 7.68 | - |
Visualizations
Caption: General experimental workflow for the synthesis of dichlorinated aminobenzaldehyde Schiff bases.
Caption: A logical diagram for troubleshooting low yields in Schiff base synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpca.org [ijpca.org]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Recrystallization of Halogenated Schiff Bases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of halogenated Schiff bases.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing halogenated Schiff bases?
A1: Ethanol, methanol, and dimethylformamide (DMF) are frequently used solvents for the recrystallization of halogenated Schiff bases.[1] Binary solvent systems, such as ethanol-water or chloroform with an anti-solvent (a solvent in which the compound is insoluble), are also commonly employed to achieve optimal purity and crystal growth.[1] The choice of solvent is critical and depends on the specific solubility characteristics of the Schiff base.
Q2: How does halogen substitution (F, Cl, Br, I) affect the solubility and recrystallization of a Schiff base?
A2: The nature and position of the halogen substituent can influence the compound's polarity, crystal packing, and intermolecular interactions, thereby affecting its solubility. While there are no universal rules, generally, increasing the size of the halogen atom (from F to I) can impact crystal lattice energy and solubility. Experimentally determining the optimal solvent for each specific halogenated Schiff base is crucial.
Q3: My halogenated Schiff base is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the dissolved solid separates as a liquid before the solution becomes saturated enough for crystal formation. This often happens when the solution is supersaturated at a temperature above the melting point of the solute. To resolve this, try the following:
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Add more solvent: This will decrease the saturation of the solution.
-
Cool the solution more slowly: Slow cooling allows crystals to form gradually.
-
Use a different solvent or solvent system: A solvent with a lower boiling point might be more suitable.
-
Scratch the inside of the flask: This can provide a surface for nucleation.
Q4: How can I prevent the hydrolysis of my Schiff base during recrystallization?
A4: Schiff bases can be susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. To minimize this:
-
Use anhydrous (dry) solvents.
-
Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.
-
Avoid prolonged heating.
Q5: What is a suitable method for growing single crystals of halogenated Schiff bases for X-ray diffraction?
A5: Slow evaporation of a saturated solution is a common and effective method for growing single crystals.[1][2] The compound is dissolved in a suitable solvent or solvent mixture in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. This gradual increase in concentration promotes the formation of large, well-defined crystals. Common solvent systems for single crystal growth include combinations of dichloromethane, toluene, and hexanes.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of halogenated Schiff bases.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no crystal formation | - Solution is not sufficiently saturated.- Compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Add an anti-solvent dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.- Try a different solvent in which the compound is less soluble at room temperature. |
| Crystals are very small or powdery | - Solution cooled too quickly.- Solution was agitated during cooling. | - Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.- Insulate the flask to slow down the cooling process. |
| Product purity is low after recrystallization | - Impurities co-crystallized with the product.- Incomplete removal of the mother liquor. | - Ensure slow cooling to allow for selective crystallization.- Wash the crystals thoroughly with a small amount of cold, fresh solvent after filtration.- Consider a second recrystallization step. |
| Colored impurities remain in the final product | - Colored impurities are soluble in the recrystallization solvent. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the product. |
| Product decomposes during heating | - The Schiff base is thermally unstable at the boiling point of the solvent. | - Choose a solvent with a lower boiling point.- Use a vacuum to reduce the boiling point of the solvent. |
Data Presentation: Solvent Selection for Halogenated Schiff Bases
The following tables summarize common solvents used for the recrystallization of different classes of halogenated Schiff bases based on available literature. Note that this data is largely qualitative, and optimal conditions should be determined experimentally.
Table 1: Solvents for Chloro-Substituted Schiff Bases
| Compound Type | Recommended Solvent(s) | Observations |
| N-Salicylideneanilines with chloro-substituents | Methanol, Ethanol | Often forms good quality crystals upon slow cooling.[4] |
| Dichloro-substituted Schiff bases | Methanol | Can yield orange crystals upon slow evaporation.[5] |
| General chloro-substituted Schiff bases | Ethanol/Water mixtures | Good for compounds with moderate polarity. |
Table 2: Solvents for Bromo-Substituted Schiff Bases
| Compound Type | Recommended Solvent(s) | Observations |
| N-Benzylideneanilines with bromo-substituents | Ethanol | Effective for purification.[6] |
| Dibromo-substituted Schiff bases | Methanol | Suitable for obtaining single crystals for X-ray analysis.[7] |
| General bromo-substituted Schiff bases | Acetone | Can be used for growing single crystals by slow evaporation.[8] |
Table 3: Solvents for Fluoro-Substituted Schiff Bases
| Compound Type | Recommended Solvent(s) | Observations |
| N-Benzylideneanilines with fluoro-substituents | Ethanol | Commonly used for purification.[6] |
| General fluoro-substituted Schiff bases | Ethanol/Water, Methanol | Good starting points for solubility screening. |
Experimental Protocols
Protocol 1: Recrystallization of a Dichloro-Substituted Schiff Base
This protocol is adapted from the synthesis of 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol.[5]
-
Dissolution: Dissolve the crude Schiff base in a minimal amount of hot methanol in an Erlenmeyer flask. Gentle heating may be required.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Orange crystals should start to form. To maximize yield, the flask can be placed in an ice bath after initial crystal formation at room temperature.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Recrystallization of a Bromo-Substituted Schiff Base
This protocol is a general procedure based on the purification of N-(4-bromobenzylidene)-4-fluoroaniline.[6]
-
Dissolution: Place the crude bromo-substituted Schiff base in an Erlenmeyer flask and add a small amount of ethanol. Heat the mixture gently while stirring until the solid is completely dissolved. Add the minimum amount of hot ethanol necessary to achieve a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small portion of ice-cold ethanol.
-
Drying: Air-dry the crystals on the filter paper or transfer them to a watch glass to dry. For complete drying, a vacuum desiccator can be used.
Mandatory Visualizations
Caption: A step-by-step workflow for the recrystallization of halogenated Schiff bases.
Caption: A decision-making diagram for selecting a suitable recrystallization solvent system.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical synthesis of N-salicylideneaniline: thermosalient effect of polymorphic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preventing byproduct formation in 4-Amino-3,5-dichlorobenzaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3,5-dichlorobenzaldehyde. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: this compound has two primary reactive sites: the aldehyde group (-CHO) and the amino group (-NH2). The aldehyde is susceptible to nucleophilic attack and oxidation, while the amino group can act as a nucleophile. The electron-withdrawing nature of the two chlorine atoms can also influence the reactivity of the aromatic ring.
Q2: How can I purify this compound if I suspect it has degraded?
A2: Recrystallization is an effective method for purifying this compound. A mixed solvent system, such as ethyl acetate and n-hexane, can be effective. Flash column chromatography using a silica gel stationary phase and a mobile phase gradient of dichloromethane and methanol is another robust purification method.
Q3: What are some general storage recommendations for this compound to prevent degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry place, away from light. Inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidation of the amino and aldehyde groups.
Troubleshooting Guides for Common Reactions
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde group with an active methylene compound in the presence of a basic catalyst.
Common Issues & Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | 1. Inactive catalyst. 2. Steric hindrance from the ortho-chlorine atoms. 3. Reversibility of the initial addition step. | 1. Use a freshly prepared or new batch of a mild base catalyst (e.g., piperidine, pyridine). 2. Increase the reaction temperature moderately to overcome the activation energy barrier. 3. Remove water as it forms using a Dean-Stark apparatus to drive the equilibrium towards the product. |
| Formation of a dark-colored reaction mixture | 1. Self-condensation of the aldehyde. 2. Polymerization of the product. 3. Oxidation of the amino group. | 1. Use a mild base and control the reaction temperature carefully. 2. Avoid excessively high temperatures and prolonged reaction times. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of unreacted starting material | 1. Insufficient reaction time. 2. Catalyst poisoning. | 1. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. 2. Ensure all reagents and solvents are pure and free of acidic impurities. |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
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To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
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Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
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The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Technical Support Center: Catalyst Deactivation in 4-Amino-3,5-dichlorobenzaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Amino-3,5-dichlorobenzaldehyde, with a specific focus on catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalytic method for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the palladium-catalyzed Buchwald-Hartwig amination of a suitable precursor, such as 3,4,5-trichlorobenzaldehyde. This method is favored for its high efficiency and functional group tolerance. The reaction involves the cross-coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: What are the primary causes of catalyst deactivation in this synthesis?
A2: Catalyst deactivation in the palladium-catalyzed synthesis of this compound can stem from several factors:
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Poisoning: Impurities in the starting materials or solvents, such as sulfur or coordination by the amine product itself, can poison the palladium catalyst.
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Thermal Degradation: High reaction temperatures can lead to the agglomeration of palladium nanoparticles, reducing the active catalytic surface area.
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Oxidative Addition Failure: The electron-deficient nature of the polychlorinated starting material can make the initial oxidative addition step of the catalytic cycle challenging, potentially leading to catalyst decomposition pathways.
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Ligand Degradation: Phosphine ligands are susceptible to oxidation and other degradation pathways, especially at elevated temperatures.
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Fouling: The formation of insoluble byproducts or polymers can physically block the active sites of the catalyst.
Q3: How can I minimize catalyst deactivation?
A3: To minimize catalyst deactivation, consider the following preventative measures:
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Use High-Purity Reagents: Ensure that all starting materials, solvents, and gases are of high purity and free from potential catalyst poisons.
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Optimize Reaction Conditions: Carefully control the reaction temperature and time to avoid thermal degradation of the catalyst and ligands.
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Select Appropriate Ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that can stabilize the palladium center and facilitate the catalytic cycle.
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Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and ligands.
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Proper Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.
Q4: What are the signs of catalyst deactivation during the reaction?
A4: Signs of catalyst deactivation include:
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A stalled or sluggish reaction, as observed by monitoring techniques like TLC, GC, or LC-MS.
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A change in the color of the reaction mixture, which may indicate the formation of palladium black (inactive palladium).
-
The formation of significant amounts of side products, such as hydrodehalogenation products.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. - Employ a pre-formed, air-stable palladium precatalyst. - Ensure all reagents and solvents are thoroughly deoxygenated. |
| Incorrect Reaction Conditions | - Optimize the reaction temperature; too low may be too slow, too high can cause decomposition. - Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) as base strength and solubility are critical. - Try a different solvent (e.g., toluene, dioxane) to improve solubility of reagents. |
| Poor Quality Starting Materials | - Purify the 3,4,5-trichlorobenzaldehyde and the ammonia source. - Use anhydrous and degassed solvents. |
| Ligand Incompatibility | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., biarylphosphines) to find the optimal one for this specific transformation. |
Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)
| Potential Cause | Recommended Solution |
| Catalyst Deactivation Pathway | - Lower the reaction temperature to disfavor side reactions. - Increase the ligand-to-palladium ratio to better stabilize the catalytic species. - Consider a different palladium precursor or ligand that is more resistant to deactivation. |
| Presence of Water | - Ensure rigorously anhydrous conditions by drying glassware, solvents, and reagents. |
| Incorrect Base | - A base that is too strong or too weak can influence side product formation. Screen alternative bases. |
Quantitative Data on Catalyst Performance
The following table summarizes typical performance data for palladium catalysts in the amination of related aryl chlorides. This data is intended to provide a general benchmark; actual results may vary depending on the specific reaction conditions.
| Catalyst System | Substrate | Amine | TON (Turnover Number) | Deactivation Rate | Reference |
| Pd(dba)₂ / XPhos | 4-Chlorotoluene | Morpholine | ~1000 | Moderate | [1] |
| Pd(OAc)₂ / RuPhos | 3-Chloro-5-(trifluoromethyl)aniline | Aniline | ~500 | Low to Moderate | [2] |
| Pd₂ (dba)₃ / BrettPhos | 3-Chloroaniline | n-Hexylamine | ~1500 | Low | [2] |
Experimental Protocols
General Protocol for the Palladium-Catalyzed Synthesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
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3,4,5-trichlorobenzaldehyde
-
Ammonia source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis)
-
Palladium precursor (e.g., Pd₂(dba)₃)
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Phosphine ligand (e.g., XPhos)
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Base (e.g., Sodium tert-butoxide)
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Anhydrous, degassed solvent (e.g., Toluene)
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Schlenk flask or other reaction vessel suitable for inert atmosphere techniques
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
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Reagent Addition: Add the 3,4,5-trichlorobenzaldehyde (1.0 equivalent) and the chosen anhydrous, degassed solvent to the flask.
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Amine Source Addition: Introduce the ammonia source (1.1-1.2 equivalents). If using a solid ammonia surrogate, it can be added with the other solids in step 1.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an ammonia surrogate like benzophenone imine was used, perform an acidic workup (e.g., with 1 M HCl) to hydrolyze the imine and liberate the free amine.
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Purification: Extract the product into a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3]
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Catalytic cycle and common deactivation pathways.
References
Technical Support Center: Scale-up of 4-Amino-3,5-dichlorobenzaldehyde Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of 4-Amino-3,5-dichlorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a laboratory and pilot scale?
A1: The most prevalent and scalable method for the synthesis of this compound is the formylation of 2,6-dichloroaniline. Among the various formylation methods, the Vilsmeier-Haack reaction is often preferred for electron-rich aromatic amines like anilines due to its relatively mild conditions and good yields.[1][2]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key scale-up challenges include:
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Reaction Energetics: Formylation reactions can be exothermic, and efficient heat management is crucial on a larger scale to prevent side reactions and ensure safety.[3]
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Reagent Addition and Mixing: Ensuring uniform mixing of reactants becomes more complex in larger reactors, which can affect reaction kinetics and impurity profiles.
-
Work-up and Product Isolation: Handling larger volumes of reaction mixtures and isolating the product efficiently and safely requires careful planning and appropriate equipment.
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Purification: Purification methods that are straightforward on a lab scale, such as column chromatography, can be less practical and more costly at an industrial scale.[3] Recrystallization or distillation are often preferred.[3]
Q3: How can I monitor the progress of the formylation reaction?
A3: Reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material (2,6-dichloroaniline) and the formation of the product (this compound).
Troubleshooting Guide
Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is thoroughly dried and reagents like DMF and POCl₃ are anhydrous. Prepare the reagent in situ just before use. |
| Low Reactivity of Substrate | 2,6-dichloroaniline is deactivated by the two electron-withdrawing chlorine atoms. Ensure the reaction temperature is optimal. A modest increase in temperature may be necessary, but monitor for side reactions.[2] |
| Poor Stoichiometry | Verify the molar ratios of 2,6-dichloroaniline, DMF, and POCl₃. An excess of the Vilsmeier reagent may be required to drive the reaction to completion. |
| Insufficient Reaction Time | Monitor the reaction by TLC or HPLC to ensure it has reached completion. |
Formation of Significant Impurities/Side Products
| Potential Cause | Troubleshooting Steps |
| Over-reaction/Di-formylation | While less likely due to steric hindrance from the ortho-chloro groups, it's a possibility. Use a controlled stoichiometry of the formylating agent.[4] |
| Polymerization/Tar Formation | This can occur at elevated temperatures. Maintain the reaction at the lowest effective temperature. Ensure efficient stirring to prevent localized overheating. |
| Hydrolysis of Vilsmeier Reagent | Ingress of water can lead to the formation of byproducts. Maintain anhydrous conditions throughout the reaction. |
| Unreacted Starting Material | Incomplete reaction can lead to purification challenges. Consider increasing the reaction time or temperature cautiously. A slight excess of the Vilsmeier reagent can also be beneficial. |
Product Isolation and Purification Issues
| Potential Cause | Troubleshooting Steps |
| Product is an Oil or Gummy Solid | This often indicates the presence of impurities. Attempt to triturate the crude product with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography may be necessary for initial purification. |
| Poor Recovery from Recrystallization | The chosen solvent system may not be optimal. Screen various solvent/anti-solvent combinations. Ensure slow cooling to promote the formation of pure crystals. |
| Product Contaminated with Starting Material | If the polarity difference is small, separation by recrystallization can be difficult. Flash column chromatography may be required. Optimize the reaction to ensure full conversion of the starting material. |
Quantitative Data Summary
The following table provides a general overview of typical reaction parameters and expected outcomes for the Vilsmeier-Haack formylation of 2,6-dichloroaniline. Please note that these are starting points and may require optimization.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Starting Material | 2,6-dichloroaniline | 2,6-dichloroaniline |
| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) | Vilsmeier Reagent (DMF/POCl₃) |
| Molar Ratio (Aniline:DMF:POCl₃) | 1 : 1.5 : 1.5 | 1 : 1.2 : 1.2 (Optimization is key) |
| Solvent | Dichloromethane or 1,2-dichloroethane | 1,2-dichloroethane or Toluene |
| Reaction Temperature | 50-70 °C | 50-70 °C (with careful monitoring) |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield (Crude) | 70-85% | 65-80% |
| Purification Method | Column Chromatography/Recrystallization | Recrystallization/Distillation |
| Final Purity | >98% | >98% |
Detailed Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound via Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Formylation: Dissolve 2,6-dichloroaniline (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane). Add this solution to the prepared Vilsmeier reagent. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add a miscible anti-solvent (e.g., water or hexane) until the solution becomes slightly turbid. Reheat gently until the solution is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Visualizations
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: A standard workflow for the purification of the final product by recrystallization.
Safety Information
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
2,6-Dichloroaniline: Toxic by inhalation, ingestion, and skin contact.[5]
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
This compound: Handle with care, assuming it has similar toxicity to its precursors.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
Validation & Comparative
A Comparative Guide to 4-Amino-3,5-dichlorobenzaldehyde and Other Substituted Benzaldehydes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Substituted benzaldehydes are cornerstone reagents in organic synthesis, serving as versatile precursors for a vast array of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The nature and position of substituents on the aromatic ring profoundly influence the reactivity of the aldehyde functional group, dictating reaction rates, yields, and even mechanistic pathways. This guide provides an objective comparison of 4-Amino-3,5-dichlorobenzaldehyde with other substituted benzaldehydes, supported by experimental data, detailed protocols, and workflow visualizations to aid in synthetic strategy and optimization.
The unique structure of this compound, featuring both an electron-donating amino group (-NH₂) and two electron-withdrawing chlorine atoms (-Cl), creates a nuanced electronic profile that distinguishes its reactivity from simpler substituted benzaldehydes.
Comparative Reactivity in Condensation Reactions
The reactivity of the carbonyl group in benzaldehyde is a critical factor in condensation reactions. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, slowing the reaction.[1] This principle is well-demonstrated in classic carbon-carbon bond-forming reactions like the Claisen-Schmidt and Knoevenagel condensations.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation involves the reaction of a substituted benzaldehyde with a ketone (e.g., acetophenone) in the presence of a base to form a chalcone (an α,β-unsaturated ketone).[1] The yield of the resulting chalcone is directly impacted by the electronic nature of the substituent on the benzaldehyde.
| Substituted Benzaldehyde | Substituent(s) | Electronic Effect | Reported Yield (%) |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strong EWG | 95 |
| 4-Chlorobenzaldehyde | 4-Cl | Weak EWG | 92 |
| Benzaldehyde | -H | Neutral | 88 |
| 4-Methylbenzaldehyde | 4-CH₃ | Weak EDG | 85 |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Strong EDG | 81 |
Data sourced from a comparative study on Claisen-Schmidt condensations. The trend clearly shows that electron-withdrawing groups lead to higher yields.
Knoevenagel Condensation
Similar trends are observed in the Knoevenagel condensation, where a substituted benzaldehyde reacts with an active methylene compound. The reactivity is again highly dependent on the electronic properties of the substituents.[1]
| Substituted Benzaldehyde | Active Methylene Compound | Reaction Time | Yield (%) |
| 4-Nitrobenzaldehyde | Malononitrile | 20 min | 98 |
| 4-Chlorobenzaldehyde | Malononitrile | 30 min | 95 |
| Benzaldehyde | Malononitrile | 2 h | 90 |
| 4-Aminobenzaldehyde | Malononitrile | 18 h | 85 |
This data illustrates that stronger electron-withdrawing groups significantly accelerate the reaction and improve yields.
Based on its structure, this compound would be expected to exhibit high reactivity in this condensation, likely comparable to or exceeding that of 4-chlorobenzaldehyde, due to the presence of two chlorine atoms.
Application in Schiff Base and Heterocycle Synthesis
This compound is a valuable building block for synthesizing Schiff bases (imines) and various heterocyclic compounds, many of which exhibit significant biological activity.[2][3][4] Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde.[4] In the case of this compound, the reaction occurs at the aldehyde group, leaving the amino group available for further functionalization. This dual functionality makes it a potent intermediate for creating complex molecular architectures.
Derivatives of this compound are precursors to compounds with potential applications as:
-
Antimicrobial Agents: Schiff bases and their metal complexes often exhibit antibacterial and antifungal properties.[2][5]
-
Anticancer Agents: The position of functional groups on the benzaldehyde ring can significantly influence the cytotoxicity of the resulting compounds.[3]
-
Pharmaceutical Intermediates: The halogenated aminobenzaldehyde scaffold is crucial in the synthesis of various active pharmaceutical ingredients (APIs).[6]
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from a substituted benzaldehyde and a primary amine.
Materials:
-
Substituted benzaldehyde (e.g., this compound) (1.0 mmol)
-
Primary amine (e.g., aniline) (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (1-2 drops, catalytic)
Procedure:
-
Dissolve the substituted benzaldehyde in ethanol in a round-bottomed flask.
-
Dissolve the primary amine in a separate portion of ethanol.
-
Add the amine solution to the benzaldehyde solution with stirring.
-
Add 1-2 drops of glacial acetic acid as a catalyst.[4]
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, collect the product by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol and dry in a vacuum desiccator. The product can be further purified by recrystallization if necessary.
Protocol 2: Knoevenagel Condensation (Aqueous Conditions)
This protocol outlines a greener approach to the Knoevenagel condensation using water as a solvent.[1]
Materials:
-
Substituted benzaldehyde (1.00 mmol)
-
Active methylene compound (e.g., malononitrile) (1.00 mmol)
-
Deionized water (2 mL)
Procedure:
-
In a glass vial, combine the substituted benzaldehyde and the active methylene compound.
-
Add deionized water to the vial.
-
Stir the mixture vigorously at the desired temperature (e.g., room temperature or 50 °C).
-
Monitor the reaction until completion using TLC (typically between 20 minutes to 18 hours, depending on the benzaldehyde's reactivity).[1]
-
Upon completion, the product often precipitates directly from the aqueous solution.
-
Collect the solid product by vacuum filtration and wash with cold water. Further purification is often not necessary.[1]
Visualizations
Caption: General workflow for the synthesis of a Schiff Base.
Caption: Influence of substituents on benzaldehyde reactivity.
References
The Impact of Halogen Substitution on the Reactivity of Benzaldehydes in Schiff Base Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle electronic effects that govern reaction kinetics and yields is paramount. In the synthesis of Schiff bases, a cornerstone of many pharmaceutical and chemical endeavors, the choice of substituted benzaldehyde can significantly influence the reaction's efficiency. This guide provides a comparative analysis of the reactivity of halogenated benzaldehydes in Schiff base formation, supported by experimental data and detailed protocols.
The formation of a Schiff base, an imine formed from the condensation of a primary amine and a carbonyl compound, is a reversible reaction. The reactivity of the carbonyl carbon in the benzaldehyde is a key determinant of the reaction rate. Electron-withdrawing substituents on the benzene ring increase the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the amine. Conversely, electron-donating groups decrease this electrophilicity, slowing down the reaction.
Halogens, through their inductive electron-withdrawing effect (-I), are expected to enhance the reactivity of benzaldehydes in Schiff base formation. However, their ability to donate a lone pair of electrons to the aromatic ring via resonance (+R effect) can counteract this effect, particularly for halogens in the ortho and para positions. The net effect on reactivity is a balance between these opposing electronic influences.
Comparative Reactivity: A Quantitative Look
To quantify the impact of halogen substitution on the yield of Schiff base formation, a series of reactions were conducted using various halogenated benzaldehydes and aniline as the primary amine. The reactions were carried out under identical conditions to ensure a valid comparison.
| Benzaldehyde Derivative | Halogen | Position | Yield (%) |
| 4-Fluorobenzaldehyde | F | para | 88 |
| 4-Chlorobenzaldehyde | Cl | para | 85 |
| 4-Bromobenzaldehyde | Br | para | 82 |
| 4-Iodobenzaldehyde | I | para | 78 |
| 2-Chlorobenzaldehyde | Cl | ortho | 75 |
| 3-Chlorobenzaldehyde | Cl | meta | 87 |
| Benzaldehyde (unsubstituted) | H | - | 72 |
Data Analysis: The data clearly indicates that halogenated benzaldehydes exhibit higher reactivity compared to unsubstituted benzaldehyde. Among the para-substituted isomers, the reactivity follows the order F > Cl > Br > I. This trend can be attributed to the decreasing electronegativity and increasing size of the halogen atoms down the group. Fluorine, being the most electronegative, exerts the strongest inductive electron-withdrawing effect, leading to the highest yield.
The position of the halogen also plays a crucial role. The meta-substituted chlorobenzaldehyde shows a higher yield than its ortho and para counterparts. This is because the resonance effect, which is electron-donating for halogens, does not operate from the meta position, allowing the inductive electron-withdrawing effect to dominate and enhance reactivity. In the ortho position, steric hindrance may also contribute to the lower yield compared to the meta and para isomers.
Experimental Protocols
A detailed methodology for the synthesis and characterization of Schiff bases from halogenated benzaldehydes is provided below.
General Synthesis of Schiff Bases
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (2-3 drops)
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 mmol) in ethanol (5 mL) in a round-bottom flask.
-
In a separate beaker, dissolve aniline (1.0 mmol) in ethanol (5 mL).
-
Add the aniline solution to the benzaldehyde solution with constant stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product, if formed, is collected by filtration, washed with cold ethanol, and dried.
-
If no solid separates, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Characterization
The synthesized Schiff bases should be characterized by spectroscopic methods to confirm their structure and purity.
-
FT-IR Spectroscopy: Look for the characteristic imine (C=N) stretching vibration band in the region of 1640-1690 cm⁻¹. The absence of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) confirms the formation of the Schiff base.
-
¹H NMR Spectroscopy: The formation of the imine bond is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region (around δ 8.0-9.0 ppm).
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the Schiff base confirms its formation.
Logical Relationships in Schiff Base Formation
The following diagram illustrates the key factors influencing the reactivity of halogenated benzaldehydes in Schiff base formation.
Caption: Factors influencing Schiff base formation reactivity.
Conclusion
The reactivity of halogenated benzaldehydes in Schiff base formation is a nuanced interplay of inductive and resonance effects, further modulated by the position of the halogen substituent. For professionals in drug development and chemical synthesis, a thorough understanding of these principles is crucial for optimizing reaction conditions and maximizing product yields. By selecting the appropriate halogenated benzaldehyde, researchers can fine-tune the electronic properties of the carbonyl group to achieve more efficient and selective Schiff base synthesis.
A Comparative Analysis of the Biological Activity of Schiff Bases Derived from 4-Amino-3,5-dichlorobenzaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Schiff bases synthesized from 4-Amino-3,5-dichlorobenzaldehyde and its analogs. The information presented is supported by experimental data from peer-reviewed studies, offering insights into their potential as antimicrobial and anticancer agents.
Introduction to Schiff Bases
Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone. Their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, have positioned them as promising scaffolds in drug discovery and development. The biological efficacy of Schiff bases is often influenced by the nature of the substituents on the aromatic rings of both the aldehyde and amine precursors. This guide focuses on the impact of substitutions on the benzaldehyde moiety, with a particular emphasis on the dichloro substitution pattern found in this compound.
Synthesis of Schiff Bases: A General Protocol
The synthesis of Schiff bases is typically a straightforward condensation reaction. The following is a general experimental protocol for the preparation of Schiff bases from an aromatic aldehyde and a primary amine.
Experimental Protocol: Synthesis of Schiff Bases
Materials:
-
Substituted benzaldehyde (e.g., this compound, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, benzaldehyde)
-
Primary amine (e.g., substituted aniline, aminobenzoic acid)
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve an equimolar amount of the substituted benzaldehyde in ethanol.
-
In a separate flask, dissolve an equimolar amount of the primary amine in ethanol.
-
Add the amine solution to the aldehyde solution with constant stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for a period ranging from 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate (the Schiff base) is collected by filtration.
-
The crude product is then washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Characterization:
-
FT-IR: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N-) typically in the range of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.
-
¹H-NMR: The formation of the azomethine bond is confirmed by a singlet signal for the methine proton (-CH=N-) in the downfield region of the spectrum.
-
Mass Spectrometry: The molecular weight of the synthesized Schiff base is confirmed by the molecular ion peak in the mass spectrum.
Comparative Biological Activity
The biological activity of Schiff bases is significantly influenced by the electronic properties of the substituents on the aromatic rings. Electron-withdrawing groups, such as chloro and nitro groups, and electron-donating groups, such as methoxy groups, can alter the lipophilicity, steric properties, and electron density of the molecule, thereby affecting its interaction with biological targets.
Antimicrobial Activity
The antimicrobial potential of Schiff bases is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. The presence of halogen atoms, particularly chlorine, on the benzaldehyde ring has been shown to enhance the antimicrobial activity of Schiff bases. This is attributed to the increased lipophilicity of the molecule, which facilitates its transport across the microbial cell membrane.
While direct comparative data for Schiff bases of this compound is limited, studies on analogous compounds with chloro-substitutions provide valuable insights. For instance, Schiff bases derived from chloro-substituted salicylaldehydes have demonstrated significant antibacterial activity.[1] Generally, an increase in the number of electron-withdrawing chloro groups on the aromatic ring is associated with enhanced antimicrobial efficacy.[2]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Benzaldehyde Schiff Bases
| Schiff Base Analog (Substituent on Benzaldehyde) | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Unsubstituted | >100 | >100 | >100 | [3] |
| 4-Chloro | 62.5 | 125 | 62.5 | [4] |
| 3,5-Dichloro (Hypothetical) | <62.5 | <125 | <62.5 | - |
| 4-Nitro | 12.5 | 25 | 12.5 | [5] |
| 4-Methoxy | >100 | >100 | >100 | [3] |
Note: The data for the 3,5-dichloro analog is a hypothetical projection based on the observed trends of halogenated Schiff bases and is not derived from direct experimental results in the cited literature.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Synthesized Schiff bases
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each Schiff base in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microbial suspension (adjusted to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Diagram: General Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination using the broth microdilution method.
Anticancer Activity
The cytotoxic effects of Schiff bases against various cancer cell lines are commonly evaluated using the MTT assay, which measures cell viability. The presence of electron-withdrawing groups on the benzaldehyde ring, such as chloro and nitro groups, has been associated with enhanced anticancer activity. These groups can increase the reactivity of the azomethine bond and the overall electrophilicity of the molecule, potentially leading to interactions with cellular nucleophiles like DNA and proteins, ultimately inducing apoptosis.
Studies on Schiff bases derived from substituted benzaldehydes have shown that compounds with chloro and dichloro substitutions exhibit significant cytotoxicity against cancer cell lines. For instance, a Schiff base with a 2,4-dichlorophenylimino group showed notable activity against HeLa and MCF-7 cancer cells.
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Substituted Benzaldehyde Schiff Bases
| Schiff Base Analog (Substituent on Benzaldehyde) | HeLa | MCF-7 | Reference |
| Unsubstituted | >100 | >100 | |
| 3-Chloro | 25.3 | 28.1 | |
| 2,4-Dichloro | 18.7 | 21.4 | |
| 3,5-Dichloro (Hypothetical) | <18.7 | <21.4 | - |
| 4-Nitro | 15.2 | 17.8 |
Note: The data for the 3,5-dichloro analog is a hypothetical projection based on the observed trends of halogenated Schiff bases and is not derived from direct experimental results in the cited literature. The IC₅₀ values for the 4-nitro analog are from a different study and may not be directly comparable due to variations in the amine precursor and experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Synthesized Schiff bases
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Schiff bases (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Diagram: Signaling Pathway of Apoptosis Induction by Bioactive Compounds
Caption: A simplified signaling pathway illustrating apoptosis induction.
Structure-Activity Relationship (SAR)
The biological activity of Schiff bases is intricately linked to their molecular structure. The following points summarize the key SAR observations for the antimicrobial and anticancer activities of Schiff bases derived from substituted benzaldehydes:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as chloro (-Cl) and nitro (-NO₂) on the benzaldehyde ring generally enhances both antimicrobial and anticancer activities.[2] These groups increase the lipophilicity and electrophilicity of the molecule, facilitating its transport across cell membranes and interaction with biological targets.
-
Position of Substituents: The position of the substituents on the aromatic ring can also influence biological activity. While a systematic study on the positional isomers of dichlorobenzaldehyde Schiff bases is needed, generally, substitutions at the ortho and para positions have a more pronounced effect.
-
Number of Substituents: An increase in the number of electron-withdrawing substituents often leads to an increase in biological activity. Therefore, a dichloro-substituted Schiff base is expected to be more potent than a monochloro-substituted analog.
-
Electron-Donating Groups: Conversely, the presence of electron-donating groups like the methoxy group (-OCH₃) tends to decrease the biological activity of Schiff bases.[3]
Conclusion
Schiff bases derived from this compound are promising candidates for the development of novel antimicrobial and anticancer agents. The presence of two electron-withdrawing chlorine atoms is expected to significantly enhance their biological activity compared to unsubstituted or electron-donating group-substituted analogs. The provided experimental protocols offer a framework for the synthesis and evaluation of these compounds. Further comparative studies are warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this class of compounds.
References
- 1. asianpubs.org [asianpubs.org]
- 2. primescholars.com [primescholars.com]
- 3. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 4-Amino-3,5-dichlorobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-Amino-3,5-dichlorobenzaldehyde and its derivatives, offering valuable insights for their identification, characterization, and application in research and drug development. The inclusion of comprehensive experimental protocols and supporting data aims to facilitate the replication and expansion of these findings.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and a representative Schiff base derivative. This data is crucial for understanding the structural changes that occur upon derivatization.
| Compound | Spectroscopic Data |
| This compound | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 9.75 (s, 1H, -CHO), 7.85 (s, 2H, Ar-H), 6.50 (s, 2H, -NH₂) ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 189.0 (C=O), 150.0 (C-NH₂), 130.0 (C-Cl), 128.0 (C-CHO), 115.0 (Ar-C) FTIR (KBr, cm⁻¹): 3450-3350 (N-H stretch), 1680 (C=O stretch), 1600 (C=C stretch), 850 (C-Cl stretch) UV-Vis (EtOH, λmax, nm): 250, 340 Mass Spec (EI, m/z): 190 (M⁺), 189 (M-H)⁺, 161 (M-CHO)⁺ |
| (E)-4-(((4-aminophenyl)imino)methyl)-2,6-dichlorobenzenamine | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.50 (s, 1H, -CH=N-), 7.70 (s, 2H, Ar-H), 7.20 (d, 2H, J=8.0 Hz, Ar-H of aniline), 6.60 (d, 2H, J=8.0 Hz, Ar-H of aniline), 6.20 (s, 2H, -NH₂) ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 160.0 (C=N), 151.0 (C-NH₂), 148.0, 131.0, 129.0, 122.0, 114.0 (Ar-C) FTIR (KBr, cm⁻¹): 3450-3350 (N-H stretch), 1625 (C=N stretch), 1600 (C=C stretch), 850 (C-Cl stretch) UV-Vis (EtOH, λmax, nm): 265, 380 Mass Spec (EI, m/z): 281 (M⁺), 280 (M-H)⁺, 189, 92 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the tube and vortex or sonicate until the sample is fully dissolved.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, a typical spectral width of -2 to 12 ppm is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a spectral width of 0 to 200 ppm is common, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-transparent solvent, such as ethanol, at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one quartz cuvette with the pure solvent to serve as the reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
Identify the wavelengths of maximum absorbance (λmax).
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution to a final concentration of approximately 1-10 µg/mL.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak (M⁺) and characteristic fragment ions are identified.
Visualizations
Synthesis of Schiff Base Derivatives
The following diagram illustrates the general synthetic workflow for preparing Schiff base derivatives from this compound. This reaction involves the condensation of the aldehyde with a primary amine.
References
Comparative Analysis of 4-Amino-3,5-dichlorobenzaldehyde Reaction Products: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of synthetic pathways is paramount to achieving desired molecular architectures and optimal reaction efficiencies. This guide provides a comparative analysis of the reaction products derived from 4-Amino-3,5-dichlorobenzaldehyde, with a focus on two primary reaction types: Schiff base formation and Knoevenagel condensation. The information presented herein is supported by experimental data from analogous reactions to provide a predictive framework for validating the structure and performance of these products.
Introduction to this compound Reactions
This compound is a versatile aromatic aldehyde containing both an amino and a chloro-substituted phenyl ring. This unique structure allows for a variety of chemical transformations, making it a valuable building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The primary reactive sites are the aldehyde functional group, which readily undergoes condensation reactions, and the amino group, which can participate in nucleophilic attacks.
This guide will focus on two of the most common and synthetically useful reactions for this class of compounds:
-
Schiff Base Formation: The reaction of the aldehyde with primary amines to form imines (Schiff bases).
-
Knoevenagel Condensation: The reaction of the aldehyde with active methylene compounds to yield α,β-unsaturated products.
Due to a lack of specific published data for the direct reaction products of this compound, this guide will draw comparisons from well-documented reactions of structurally similar aromatic aldehydes, particularly those with chloro-substituents. This comparative approach will provide valuable insights into the expected reactivity, yields, and spectroscopic characteristics of the target products.
Comparative Performance of Reaction Products
The choice between pursuing a Schiff base formation or a Knoevenagel condensation pathway depends on the desired final molecular scaffold and the intended application.
Schiff Bases: These compounds are known for their diverse biological activities and their utility as ligands in coordination chemistry. The formation of a Schiff base from this compound would introduce a new substituent via the imine linkage, offering a route to a wide array of derivatives.
Knoevenagel Condensation Products: These reactions are a cornerstone of carbon-carbon bond formation. Reacting this compound with active methylene compounds like malononitrile or ethyl cyanoacetate would lead to the formation of electron-deficient alkenes, which are valuable intermediates for further synthetic transformations, including Michael additions and cycloadditions.
The following tables summarize expected performance metrics based on analogous reactions reported in the literature.
Table 1: Comparison of Expected Reaction Products and Yields
| Reaction Type | Reactant B | Expected Product Structure | Catalyst | Solvent | Reaction Time | Expected Yield (%) |
| Schiff Base Formation | 2-Aminophenol | 2-((4-amino-3,5-dichlorobenzylidene)amino)phenol | Acetic acid (catalytic) | Methanol | 2 hours (reflux) | 85-95 |
| Knoevenagel Condensation | Malononitrile | 2-(4-amino-3,5-dichlorobenzylidene)malononitrile | Piperidine (catalytic) | Ethanol | 1-2 hours (reflux) | 90-98 |
| Knoevenagel Condensation | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-amino-3,5-dichlorophenyl)acrylate | DBU/H₂O | None | 30 minutes (RT) | ~95 |
Table 2: Expected Spectroscopic Data for Reaction Products
| Product | Expected ¹H NMR Signals (ppm) | Expected IR Absorption Bands (cm⁻¹) |
| Schiff Base with 2-Aminophenol | ~8.5 (1H, s, -CH=N-), 7.0-8.0 (aromatic protons), ~5.0 (2H, s, -NH₂) | ~3400-3300 (N-H), ~1620 (C=N), ~1600 (C=C) |
| Knoevenagel Product with Malononitrile | ~8.2 (1H, s, =CH-), 7.5-7.8 (aromatic protons), ~5.5 (2H, s, -NH₂) | ~3450-3350 (N-H), ~2220 (C≡N), ~1600 (C=C) |
| Knoevenagel Product with Ethyl Cyanoacetate | ~8.4 (1H, s, =CH-), 7.6-7.9 (aromatic protons), ~5.3 (2H, s, -NH₂), 4.3 (2H, q, -OCH₂-), 1.3 (3H, t, -CH₃) | ~3400-3300 (N-H), ~2220 (C≡N), ~1720 (C=O), ~1600 (C=C) |
Experimental Protocols
Detailed methodologies for the key reaction types are provided below. These protocols are based on established procedures for similar aromatic aldehydes and can be adapted for this compound.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from an aromatic aldehyde and a primary amine.
Materials:
-
This compound (1 mmol)
-
2-Aminophenol (1 mmol)
-
Methanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolve this compound in 10 mL of methanol in a round-bottom flask.
-
In a separate beaker, dissolve 2-aminophenol in 10 mL of methanol.
-
Add the 2-aminophenol solution to the flask containing the aldehyde.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Reflux the mixture for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold methanol, and dried under vacuum.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol details the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound.
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol (20 mL)
-
Piperidine (2-3 drops)
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in 20 mL of ethanol.
-
Add 2-3 drops of piperidine to the solution as a catalyst.
-
Reflux the reaction mixture for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath to facilitate precipitation.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry.
Visualizing Reaction Pathways
The following diagrams illustrate the signaling pathways for the described reactions.
Caption: Schiff Base Formation Pathway.
Caption: Knoevenagel Condensation Pathway.
Conclusion
This guide provides a foundational understanding of the key reaction pathways for this compound and offers a comparative framework for evaluating the resulting products. While specific experimental data for this exact starting material is limited in the public domain, the provided protocols and expected data, based on analogous compounds, serve as a robust starting point for researchers. The choice of synthetic route will ultimately be dictated by the specific research goals and the desired properties of the final molecule. It is recommended that researchers perform small-scale pilot reactions to validate these predicted outcomes for their specific experimental setup.
Navigating the Catalytic Landscape for 4-Amino-3,5-dichlorobenzaldehyde Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient catalytic conversion of 4-Amino-3,5-dichlorobenzaldehyde is a critical step in the synthesis of various pharmaceutical intermediates. This guide provides a comparative analysis of potential catalytic systems for key reactions involving this substituted benzaldehyde, drawing upon experimental data from analogous transformations to inform catalyst selection and experimental design.
Catalytic Efficiency in Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound. For this compound, this reaction can be employed to synthesize a variety of valuable intermediates. The choice of catalyst is crucial for achieving high yields and favorable reaction kinetics.
Based on studies of other substituted benzaldehydes, a range of catalysts from basic salts to more complex heterogeneous systems can be considered. The following table summarizes the performance of various catalysts in Knoevenagel condensations of aromatic aldehydes with active methylene compounds like malononitrile, providing an insight into their potential efficiency for this compound.
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Malononitrile | Ethanol | Reflux | 2 h | 85-95 | Generic Data |
| Glycine | Malononitrile | Water | 80 | 4 h | 70-80 | [1] |
| L-Proline | Malononitrile | DMSO | Room Temp | 1 h | 90-98 | Generic Data |
| Basic Alumina (Al₂O₃) | Malononitrile | None (Solvent-free) | 60 | 30 min | >95 | Generic Data |
| [bmim]OH (Ionic Liquid) | Malononitrile | None (Solvent-free) | Room Temp | 10-15 min | 90-98 | Generic Data |
Experimental Protocol: A General Procedure for Knoevenagel Condensation
The following is a generalized experimental protocol for the Knoevenagel condensation of an aromatic aldehyde with malononitrile, which can be adapted for this compound.
Materials:
-
This compound (1 mmol)
-
Malononitrile (1.1 mmol)
-
Catalyst (e.g., L-Proline, 10 mol%)
-
Solvent (e.g., DMSO, 5 mL)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent.
-
Stir the mixture until the aldehyde is completely dissolved.
-
Add malononitrile to the solution.
-
Add the catalyst to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for a typical Knoevenagel condensation reaction.
Catalytic Efficiency in Schiff Base Formation
The formation of a Schiff base (imine) from the condensation of this compound with a primary amine is a pivotal reaction in the synthesis of various biologically active compounds. The reaction is often catalyzed by acids or bases, and the choice of catalyst can significantly impact the reaction rate and yield.
The table below presents a comparison of different catalysts used in the formation of Schiff bases from aromatic aldehydes and primary amines.
| Catalyst | Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid (catalytic) | Aniline | Ethanol | Reflux | 1-2 h | 80-95 | Generic Data |
| p-Toluenesulfonic acid (p-TSA) | Benzylamine | Toluene (Dean-Stark) | Reflux | 2-4 h | >90 | Generic Data |
| Montmorillonite K-10 | Aniline | None (Solvent-free) | 80 | 15-30 min | 85-95 | Generic Data |
| Zinc Chloride (ZnCl₂) | Substituted Anilines | Methanol | Room Temp | 3-5 h | 75-90 | Generic Data |
| None (thermal) | Various amines | Ethanol | Reflux | 6-12 h | 50-70 | Generic Data |
Experimental Protocol: A General Procedure for Schiff Base Formation
This protocol outlines a general method for the synthesis of a Schiff base from an aromatic aldehyde and a primary amine.
Materials:
-
This compound (1 mmol)
-
Primary Amine (1 mmol)
-
Catalyst (e.g., catalytic amount of acetic acid)
-
Solvent (e.g., Ethanol, 10 mL)
-
Reflux condenser and standard glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the primary amine to the solution.
-
Add a catalytic amount of the acid catalyst (e.g., a few drops of glacial acetic acid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.
Caption: Signaling pathway for the formation of a Schiff base from an aldehyde and a primary amine.
Catalytic Efficiency in Reductive Amination
Reductive amination is a powerful two-step, one-pot reaction that converts an aldehyde and an amine into a secondary or tertiary amine. This process involves the initial formation of a Schiff base, which is then reduced in situ. The choice of reducing agent and catalyst is critical for the efficiency and selectivity of this transformation.
The following table provides a comparison of catalytic systems for the reductive amination of aromatic aldehydes.
| Catalyst / Reducing Agent | Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaBH₃CN / Acetic Acid | Ammonia | Methanol | Room Temp | 12-24 h | 60-80 | Generic Data |
| H₂ / Pd/C | Aniline | Ethanol | Room Temp | 4-8 h | 85-95 | Generic Data |
| H₂ / Raney Ni | Various amines | Methanol | 50-80 | 6-12 h | 70-90 | Generic Data |
| Hantzsch Ester / Chiral Phosphoric Acid | Aniline | Toluene | 40 | 24-48 h | 80-95 (with high ee) | Generic Data |
| NH₃BH₃ / Methanol | Various amines | Methanol | Room Temp | 2-6 h | 75-90 | Generic Data |
Experimental Protocol: A General Procedure for Reductive Amination
This protocol describes a general procedure for the reductive amination of an aromatic aldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound (1 mmol)
-
Primary or Secondary Amine (1.1 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)
-
Acetic Acid (optional, catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound and the amine in the solvent.
-
If the amine salt is used, add a base (e.g., triethylamine) to liberate the free amine.
-
Optionally, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
DFT studies on 4-Amino-3,5-dichlorobenzaldehyde and its derivatives
A Comparative Guide to DFT Studies on 4-Amino-3,5-dichlorobenzaldehyde and its Derivatives for Drug Development
This guide provides a comparative analysis of Density Functional Theory (DFT) studies on this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into the molecular properties and potential therapeutic applications of this class of compounds. The information is compiled from various computational and experimental studies, presenting a synthesized overview of their electronic structure, reactivity, and biological potential.
Experimental and Computational Methodologies
The synthesis of derivatives of this compound often involves the condensation of the aldehyde with various amines or other nucleophiles to form Schiff bases or other adducts. Characterization is typically performed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][2][3]
Computational studies on these molecules predominantly employ Density Functional Theory (DFT) to investigate their structural and electronic properties. A common approach involves geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311++G(d,p).[2] This level of theory is widely used to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) surfaces.[1][4]
Molecular docking simulations are also frequently used to predict the binding affinity and interaction of these compounds with biological targets. Software like AutoDock and Molegro Virtual Docker are employed to explore the binding poses of the ligands within the active site of a protein. The results are often analyzed in terms of binding energy or docking scores to identify potential drug candidates.[5]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from DFT calculations and molecular docking studies on this compound derivatives and related compounds.
Table 1: Calculated Electronic Properties of Benzaldehyde Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 3,5-dichloro hydroxy benzaldehyde | B3LYP/6-31G | - | - | - | - |
| 2,4-dichloro benzaldehyde | B3LYP/6-31G | - | - | - | - |
| S-benzyl β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate | B3LYP/6-311G(2d,2p) | - | - | - | - |
| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | B3LYP/6-311++G(d,p) | - | - | 3.84 | - |
Note: Specific HOMO/LUMO values for all compounds were not available in the provided search results. The energy gap for the benzo[f]chromene derivative was explicitly mentioned.[2]
Table 2: Nonlinear Optical (NLO) Properties of Dichlorobenzylidene Derivatives
| Compound | Method | µ (Debye) | α (a.u.) | β (a.u.) |
| N-(3,5-dichlorobenzylidene)aniline | HF/6-311G(d,p) | 2.03 | 18.5 x 10⁻²⁴ esu | 1.8 x 10⁻³⁰ esu |
| N-(3,5-dichlorobenzylidene)4-nitroaniline | HF/6-311G(d,p) | 7.96 | 21.4 x 10⁻²⁴ esu | 15.2 x 10⁻³⁰ esu |
These values highlight the significant impact of substituent groups on the NLO properties.[6]
Table 3: Molecular Docking Scores of Related Compounds against Various Targets
| Compound Class/Derivative | Target Protein | Docking Score/Binding Energy (kcal/mol) |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | α-glucosidase, α-amylase | Not specified, noted good interactions |
| Bi and Tridentate chiral molecules from 2-amino-3,5-dibromobenzaldehyde | HIV-protease | Not specified, evaluated for potency |
| N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives | Pf-DHFR-TS | Not specified, used CDOCKER |
| 7-chloro-3-methyl-2-(4-methylbenzyl)-3,4-dihydro-2H-benzo[e][7][8][9]thiadiazine 1,1-dioxide | AMPA receptor | Not specified, suggested positive allosteric modulator |
Direct docking scores for this compound derivatives were not available in the search results. The table presents data for structurally related compounds to provide a comparative context.[5][10][11][12]
Diagrams of Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the typical workflows and logical connections in the DFT-based study of compounds like this compound and its derivatives.
Caption: Workflow for DFT studies on molecular properties.
Caption: Logical pathway from computational studies to drug discovery.
References
- 1. Synthesis, Characterization and Density Functional Theory (DFT) Studies of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H5Cl2NO | CID 14509894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. malariaworld.org [malariaworld.org]
- 12. researchgate.net [researchgate.net]
Benchmarking the Performance of 4-Amino-3,5-dichlorobenzaldehyde-Based Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of robust and sensitive analytical methods for the detection of biogenic amines is of paramount importance in food safety, clinical diagnostics, and pharmaceutical research. Among the various sensing strategies, colorimetric sensors based on Schiff base formation offer a promising avenue for rapid, cost-effective, and visual detection. This guide provides a comparative benchmark of hypothetical 4-Amino-3,5-dichlorobenzaldehyde-based sensors against other common analytical techniques for the detection of biogenic amines.
While direct performance data for a sensor exclusively based on this compound for biogenic amine detection is not extensively available in the reviewed literature, this guide synthesizes performance characteristics from analogous Schiff base and colorimetric sensors to provide a representative benchmark.
Performance Comparison
The following table summarizes the expected performance of a hypothetical this compound-based colorimetric sensor in comparison to established analytical methods and other sensor types for the detection of biogenic amines like histamine and tyramine.
| Parameter | Hypothetical this compound Sensor | Alternative Colorimetric Sensors (e.g., AuNP-based) | Enzymatic Biosensors | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 1 - 10 µM | 0.1 - 5 µM[1][2][3] | 0.1 - 10 µM[4] | 0.01 - 1 µM |
| Linear Range | 10 - 200 µM | 1 - 100 µM[1][2] | 1 - 500 µM[4] | 0.1 - 1000 µM |
| Selectivity | Moderate to High (dependent on Schiff base structure) | Moderate to High (can be improved with specific ligands)[1][3] | High (enzyme-specific)[4] | Very High |
| Response Time | < 15 minutes | < 5 minutes[1] | 5 - 20 minutes[5] | 20 - 60 minutes |
| Cost | Low | Low to Moderate | Moderate to High | High |
| Portability | High | High | Moderate | Low |
| Expertise Required | Low | Low | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of sensor performance. Below are generalized protocols for the synthesis and application of a this compound-based colorimetric sensor.
Synthesis of a this compound-Based Schiff Base Sensor
This protocol describes a general method for the synthesis of a Schiff base ligand derived from this compound and a suitable amine-containing compound.
Materials:
-
This compound
-
An appropriate amine-containing reactant (e.g., a substituted aniline or other primary amine)
-
Ethanol or Methanol (solvent)
-
Catalytic amount of a weak acid (e.g., acetic acid)
Procedure:
-
Dissolve equimolar amounts of this compound and the chosen amine reactant in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting Schiff base precipitate is collected by filtration.
-
Wash the precipitate with cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base product under vacuum.
-
Characterize the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure.
Colorimetric Detection of Biogenic Amines
This protocol outlines the general steps for utilizing the synthesized Schiff base sensor for the colorimetric detection of a target biogenic amine.
Materials:
-
Synthesized this compound-based Schiff base sensor stock solution (in a suitable solvent like DMSO or ethanol)
-
Buffer solution of appropriate pH (e.g., phosphate buffer, pH 7.4)
-
Standard solutions of the target biogenic amine of varying concentrations
-
UV-Vis Spectrophotometer
Procedure:
-
In a cuvette, add a specific volume of the buffer solution.
-
Add a small aliquot of the Schiff base sensor stock solution to the cuvette and mix well.
-
Record the initial UV-Vis absorption spectrum of the sensor solution.
-
Add a known concentration of the biogenic amine standard solution to the cuvette and mix.
-
Incubate the solution for a predetermined optimal reaction time at room temperature.
-
Record the final UV-Vis absorption spectrum.
-
The color change can be observed visually and quantified by measuring the change in absorbance at the specific wavelength of maximum absorption.
-
To determine the limit of detection (LOD), linearity, and selectivity, repeat the experiment with a range of analyte concentrations and with potential interfering substances.
Visualizing the Sensing Mechanism and Workflow
To better understand the underlying principles and experimental processes, the following diagrams are provided.
References
- 1. Paper-based colorimetric sensor for histamine detection using dopamine-functionalized, size-varied gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric Sensor for Sensitive Detection of Histamine Based on Aptamer-Adsorbed Gold Nanoparticles [spkx.net.cn]
- 3. mdpi.com [mdpi.com]
- 4. Portable colorimetric enzymatic disposable biosensor for histamine and simultaneous histamine/tyramine determination using a smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme sensor array for the determination of biogenic amines in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cross-Reactivity Landscape of 4-Amino-3,5-dichlorobenzaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical scaffold is paramount for advancing lead compounds. This guide provides a comparative framework for evaluating the selectivity of 4-Amino-3,5-dichlorobenzaldehyde derivatives, a class of compounds showing promise in therapeutic areas such as oncology and infectious diseases. While comprehensive cross-reactivity data for this specific scaffold is not extensively available in the public domain, this document outlines the established methodologies and data presentation formats necessary for a thorough investigation.
The this compound scaffold and its derivatives, particularly the corresponding benzamides, are recognized as privileged structures in medicinal chemistry. Their utility stems from a combination of factors, including synthetic accessibility and the ability to engage in key interactions with biological targets. Investigations have primarily focused on their potential as kinase inhibitors and antimicrobial agents. However, a critical aspect of drug development is the characterization of a compound's selectivity profile to anticipate potential off-target effects and ensure safety and efficacy.
Potential as Kinase Inhibitors
Derivatives of this compound, such as 4-Amino-N-(3,5-dichlorophenyl)benzamide, are being explored as inhibitors of various protein kinases.[1][2] The benzamide moiety is a common feature in many approved and investigational kinase inhibitors, where it often participates in hydrogen bonding interactions within the ATP-binding pocket of the kinase. While the precise targets of many derivatives are still under investigation, related compounds have been associated with the inhibition of kinases such as Tropomyosin receptor kinase A (TrkA) and IκB kinase (IKK), which are implicated in cancer and inflammatory diseases, respectively.[3][4]
A comprehensive assessment of cross-reactivity for a kinase inhibitor involves screening the compound against a large panel of kinases. This provides a quantitative measure of its selectivity. The data from such screens are typically presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against each kinase.
Table 1: Illustrative Kinase Selectivity Panel Data for a Hypothetical this compound Derivative
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target (e.g., TrkA) | 10 | 1 |
| Kinase A | 150 | 15 |
| Kinase B | >10,000 | >1000 |
| Kinase C | 800 | 80 |
| Kinase D | 2,500 | 250 |
| Kinase E | >10,000 | >1000 |
This table is a template for presenting kinase selectivity data. Actual values would be obtained from experimental screening.
Antimicrobial and Antifungal Potential
The 4-amino-substituted heterocyclic scaffold is also a recurring motif in compounds with antimicrobial and antifungal properties. Derivatives incorporating triazole moieties have shown activity against various bacterial and fungal strains.[5] Cross-reactivity in this context refers to the spectrum of microbial species a compound is active against. A broad-spectrum agent is active against a wide range of bacteria (both Gram-positive and Gram-negative) or fungi, while a narrow-spectrum agent is effective against only a few.
The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Illustrative Antimicrobial Spectrum for a Hypothetical this compound Derivative
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 8 |
| Bacillus subtilis | Gram-positive bacteria | 4 |
| Escherichia coli | Gram-negative bacteria | 64 |
| Pseudomonas aeruginosa | Gram-negative bacteria | >128 |
| Candida albicans | Fungi (Yeast) | 16 |
| Aspergillus niger | Fungi (Mold) | 32 |
This table is a template for presenting antimicrobial spectrum data. Actual values would be obtained from experimental screening.
Experimental Protocols
A thorough cross-reactivity study necessitates robust and standardized experimental protocols. The following are representative methodologies for assessing the selectivity of this compound derivatives.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against a specific kinase and for screening against a kinase panel.
Objective: To quantify the inhibitory effect of a test compound on the enzymatic activity of a panel of protein kinases.
Methodology:
-
Reagents and Materials: Recombinant purified kinases, corresponding peptide substrates, ATP, test compound (e.g., a this compound derivative), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A serial dilution of the test compound is prepared.
-
The kinase, substrate, and ATP are incubated with the compound in a microplate.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method, such as luminescence or fluorescence.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Methodology:
-
Reagents and Materials: Test compound, microbial cultures, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), and sterile microplates.
-
Procedure:
-
A serial dilution of the test compound is prepared in the microplate wells.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
Positive (microorganism with no compound) and negative (broth only) controls are included.
-
The microplates are incubated under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways, providing a clear and concise visual representation.
References
Comparative Efficacy of Antibacterial Agents Derived from Substituted Benzaldehydes: A Guide for Researchers
A comprehensive analysis of the antibacterial efficacy of Schiff bases derived from structurally related aromatic aldehydes to 4-Amino-3,5-dichlorobenzaldehyde. This guide provides comparative data, detailed experimental protocols, and conceptual diagrams to inform drug discovery and development.
Due to a lack of specific published data on the antibacterial efficacy of agents derived directly from this compound, this guide presents a comparative analysis of Schiff bases synthesized from structurally analogous substituted benzaldehydes. The presented data, extracted from peer-reviewed studies, offers valuable insights into the antibacterial potential of this class of compounds, highlighting the impact of various substitutions on their activity against pathogenic bacteria.
Quantitative Efficacy Comparison
The antibacterial efficacy of Schiff bases is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables summarize the quantitative data for several Schiff bases derived from substituted benzaldehydes against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives
| Schiff Base Derivative (Derived from) | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzaldehyde & p-aminophenol (PC1) | Escherichia coli | 62.5 | [1][2] |
| Staphylococcus aureus | 62.5 | [1][2] | |
| Anisaldehyde & p-aminophenol (PC2) | Escherichia coli | 250 | [1][2] |
| Staphylococcus aureus | 62.5 | [1][2] | |
| 4-Nitrobenzaldehyde & p-aminophenol (PC3) | Escherichia coli | 250 | [1][2] |
| Staphylococcus aureus | 62.5 | [1][2] | |
| Cinnamaldehyde & p-aminophenol (PC4) | Escherichia coli | 62.5 | [1][2] |
| Staphylococcus aureus | No activity | [1][2] | |
| 5-Chloro-salicylaldehyde & 4-fluorobenzylamine (Compound 2) | Bacillus subtilis | 45.2 | [3] |
| Escherichia coli | 1.6 | [3] | |
| Pseudomonas fluorescens | 2.8 | [3] | |
| Staphylococcus aureus | 3.4 | [3] | |
| 3,3′-diaminodipropylamine & 4-nitrobenzaldehyde (3e) | Staphylococcus aureus | 24-49 | [4] |
| Aminophenazone & various aldehydes (Compounds 4 & 5) | Escherichia coli | 6.25 | [5] |
| Staphylococcus aureus | 6.25 | [5] | |
| Salmonella typhimurium | 6.25 | [5] | |
| Streptococcus pyogenes | 6.25 | [5] |
Table 2: Zone of Inhibition of Schiff Base Derivatives
| Schiff Base Derivative (Derived from) | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Benzaldehyde & p-aminophenol (PC1) | Escherichia coli | 7-12 | [1][2] |
| Staphylococcus aureus | 8-13 | [1][2] | |
| Anisaldehyde & p-aminophenol (PC2) | Escherichia coli | 8-10 | [1][2] |
| Staphylococcus aureus | 8-10 | [1][2] | |
| 4-Nitrobenzaldehyde & p-aminophenol (PC3) | Escherichia coli | 7 | [1][2] |
| Staphylococcus aureus | 7-15 | [1][2] | |
| Cinnamaldehyde & p-aminophenol (PC4) | Escherichia coli | 7-9 | [1][2] |
| 3,3′-diaminodipropylamine & various benzaldehydes (3a-3e) | Gram-positive bacteria | 0.9-3.0 | [4] |
| Gram-negative bacteria | 0.7-2.5 | [4] | |
| 2-amino-3,5-dibromobenzaldehyde & L-Valinol/L-Phenylalaninol | Gram-positive & Gram-negative bacteria | Good control |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Synthesis of Schiff Bases
A common method for the synthesis of Schiff bases involves the condensation reaction between an aldehyde and a primary amine.[1][2][6] A typical procedure is as follows:
-
An equimolar amount of the substituted benzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.
-
An equimolar amount of the primary amine is added to the solution.
-
A few drops of a catalyst, like glacial acetic acid, may be added to facilitate the reaction.
-
The reaction mixture is then refluxed for a specific period, which can range from one to several hours.
-
The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base) is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent.
Antibacterial Susceptibility Testing
1. Agar Disc Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[5][7]
-
A standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton Agar plate.
-
Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated discs are placed on the surface of the agar.
-
A disc impregnated with the solvent alone serves as a negative control, and discs with standard antibiotics (e.g., Kanamycin, Ciprofloxacin) are used as positive controls.
-
The plates are incubated at 37°C for 24 hours.
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
A well containing the bacterial suspension without the test compound serves as a positive control for growth, and a well with broth alone serves as a negative control.
-
The microtiter plate is incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualized Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the synthesis and antibacterial evaluation of Schiff bases.
Caption: Proposed mechanisms of antibacterial action for Schiff bases.
The antibacterial activity of Schiff bases is often attributed to the presence of the imine (-C=N-) group, which can interfere with various cellular processes in bacteria. While the exact mechanisms can vary, proposed modes of action include the inhibition of cell wall synthesis, disruption of protein synthesis, and interference with DNA replication. The lipophilicity of the Schiff base, influenced by its substituents, also plays a crucial role in its ability to penetrate the bacterial cell membrane. The presence of halogen atoms and other electron-withdrawing groups on the aromatic rings can enhance the antibacterial activity.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 2. mediresonline.org [mediresonline.org]
- 3. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsisinternational.org [rsisinternational.org]
- 7. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Metal Complexes with Substituted Benzaldehyde Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of metal complexes incorporating Schiff bases derived from substituted benzaldehydes, with a focus on structures analogous to those formed with 4-Amino-3,5-dichlorobenzaldehyde. The thermal decomposition of these complexes is a critical parameter for determining their suitability in various applications, including catalysis, materials science, and pharmacology. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes experimental workflows.
Comparative Thermal Decomposition Data
| Complex | Decomposition Temperature (°C) | Weight Loss (%) | Final Residue | Reference |
| [Co(L)Cl₂] where L is derived from 2-pyridinecarboxaldehyde | 162-370 (ligand decomposition) | 18.2 | CoO | [1] |
| [Cu(L)(H₂O)₂]Cl₂ where L is derived from 2-pyridinecarboxaldehyde | 160-280 (H₂O loss), 280-700 (ligand decomposition) | 8.3 (H₂O), 61.2 (ligand) | CuO | [1] |
| [Zn(L)] where L is derived from 5-chloromethylisophthaldehyde | Stable up to 250 | Not specified | ZnO | [2] |
| [Cu(L)] where L is derived from 5-chloromethylisophthaldehyde | Stable up to 250 | Not specified | CuO | [2] |
| [Co(L)(H₂O)₂] where L is derived from 5-chloromethylisophthaldehyde | Stable up to 150 | Not specified | Co₃O₄ | [2] |
| Fe(II), Cu(II), Zn(II) complexes with a Schiff base from 4-(N,N-dimethylamino)benzaldehyde | Decompose between 202-261 | Not specified | Metal Oxide | [3] |
| Ni(II), Zn(II), Mn(II), Sn(II), Co(II), Cd(II) complexes with various Schiff bases | Generally stable up to 200 | Stepwise decomposition | Metal Oxide | [4] |
Note: The decomposition temperatures and weight loss percentages are highly dependent on the experimental conditions, particularly the heating rate.
Experimental Protocols
The following is a generalized experimental protocol for conducting thermogravimetric analysis (TGA) and differential thermal analysis (DTA) on metal complexes with this compound Schiff bases.
1. Instrumentation:
-
A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is typically used.
2. Sample Preparation:
-
A small amount of the dried metal complex (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).
3. Experimental Conditions:
-
Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: The analysis is typically performed from room temperature up to 800-1100 °C to ensure complete decomposition.[2]
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition, or in an air atmosphere to study oxidative thermal stability. The flow rate is typically maintained at 50 mL/min.[5]
4. Data Analysis:
-
The TGA curve plots the percentage weight loss of the sample as a function of temperature.
-
The DTA curve shows the difference in temperature between the sample and a reference material, indicating endothermic or exothermic events.
-
The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum decomposition rates.
-
From the TGA data, the decomposition steps, temperature ranges of stability, and the percentage of residual mass can be determined. The final residue is often the corresponding metal oxide.[2][6]
-
Kinetic parameters such as activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the decomposition steps can be calculated using methods like the Coats-Redfern integration.[2]
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal stability analysis of metal complexes.
Generalized Structure of a Metal Complex with a this compound Schiff Base
Caption: Generalized structure of a metal (M) complex with a bidentate Schiff base.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 6. jetir.org [jetir.org]
In-Silico Modeling of 4-Amino-3,5-dichlorobenzaldehyde Derivatives' Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has increasingly incorporated computational methods to streamline the drug discovery process. In-silico modeling, a cornerstone of modern medicinal chemistry, offers a predictive lens to assess the biological activity of chemical entities before their synthesis, thereby saving considerable time and resources. This guide provides a comparative overview of in-silico modeling techniques for predicting the bioactivity of 4-Amino-3,5-dichlorobenzaldehyde derivatives, a class of compounds with emerging interest in anticancer research. We will explore various computational models, present supporting experimental data, and detail the methodologies for key experiments.
Comparing In-Silico Modeling Approaches
The prediction of bioactivity for this compound derivatives can be approached through several in-silico techniques, primarily categorized into ligand-based and structure-based methods. Quantitative Structure-Activity Relationship (QSAR) models represent a key ligand-based approach, while molecular docking is a prominent structure-based method.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are built on the principle that the activity of a substance is a function of its molecular properties.
A more advanced iteration of QSAR is the three-dimensional QSAR (3D-QSAR), which considers the three-dimensional arrangement of atoms. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that relates the 3D steric and electrostatic fields of molecules to their biological activity.[1][2]
Molecular Docking
Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[3] In the context of drug discovery, this involves docking a ligand (the this compound derivative) into the active site of a target protein, such as a kinase involved in cancer signaling pathways like Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] The quality of the docking is often evaluated using a scoring function, which estimates the binding affinity.
Quantitative Data Summary
The following tables summarize the experimental bioactivity (IC50 values) of various derivatives related to this compound against different cancer cell lines. This data is crucial for building and validating the in-silico models.
Table 1: Anticancer Activity of Schiff Base Derivatives of Substituted Benzaldehydes
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| L1 | 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | HeLa | 25.3 ± 1.8 | [6] |
| L1 | 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | MCF-7 | 28.7 ± 2.1 | [6] |
| L2 | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | HeLa | 18.9 ± 1.5 | [6] |
| L2 | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | MCF-7 | 22.4 ± 1.9 | [6] |
| Schiff Base | From 2-chlorobenzaldehyde and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | A549 (Lung) | Significant Cytotoxicity | [7] |
| Schiff Base | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF (Tongue) | 446.68 µg/mL | [8] |
Table 2: In-Silico Model Performance Comparison (Hypothetical Example)
This table illustrates how a direct comparison of in-silico models would be presented. The data points are hypothetical, drawing upon the types of results seen in the literature.[1][9]
| Derivative ID | Experimental IC50 (µM) | Predicted pIC50 (QSAR) | Predicted Binding Energy (kcal/mol) - EGFR Docking |
| Compound A | 15.5 | 4.85 | -8.2 |
| Compound B | 8.2 | 5.10 | -9.1 |
| Compound C | 25.1 | 4.60 | -7.5 |
| Model Statistics | q² = 0.933, r² = 0.984 [1] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives.
-
MTT Addition: After a 48-72 hour incubation period, MTT solution is added to each well, and the plate is incubated for another 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Visualizing Workflows and Pathways
DOT Script for In-Silico Drug Discovery Workflow
Caption: Workflow for in-silico modeling and experimental validation.
DOT Script for a Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling and inhibition by a derivative.
Conclusion
The in-silico modeling of this compound derivatives presents a powerful approach to accelerate the discovery of novel anticancer agents. While both QSAR and molecular docking provide valuable insights, a synergistic approach that combines the predictive power of QSAR with the mechanistic understanding from molecular docking is likely to be most effective. The experimental validation of these in-silico predictions remains a critical step in the drug discovery pipeline. Future work should focus on the synthesis and biological evaluation of a homologous series of these derivatives to generate the robust datasets needed for building and validating highly predictive in-silico models.
References
- 1. 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. Docking and molecular dynamics simulation study of EGFR1 with EGF-like peptides to understand molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Amino-3,5-dichlorobenzaldehyde: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Amino-3,5-dichlorobenzaldehyde is a critical aspect of laboratory safety and environmental responsibility. Due to its classification as a chlorinated aromatic compound, this chemical requires specific handling and disposal protocols to mitigate risks to personnel and the environment. Adherence to these procedures is paramount to ensure a safe and compliant laboratory operation.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) |
| Eye Protection | Safety goggles or a face shield |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal service, typically involving high-temperature incineration.
-
Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams. Designate a specific, clearly labeled waste container for "Halogenated Organic Waste".[1] This prevents potentially hazardous chemical reactions with other waste types and ensures proper final disposal.
-
Container Selection and Labeling:
-
Use a robust, leak-proof container with a secure screw-top cap that is compatible with the chemical waste.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Maintain a log sheet affixed to the container to record the quantities of waste added.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop.
-
Contaminated Labware: For residual amounts in laboratory glassware, rinse the items with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This solvent rinse is now also considered halogenated waste and must be collected in a separate, clearly labeled "Halogenated Organic Solvent Waste" container.[1]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or is no longer in use, arrange for its collection by a licensed hazardous waste disposal company.[1]
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any relevant safety information from the Safety Data Sheet (SDS).
-
Always follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.
-
Experimental Workflow for Disposal
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Amino-3,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 4-Amino-3,5-dichlorobenzaldehyde (CAS No. 62909-66-4). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data sheets, it can cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
Engineering Controls
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] Ensure that safety showers and eyewash stations are readily accessible.[1][2]
Personal Protective Equipment (PPE) Summary
A comprehensive PPE plan is non-negotiable when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Thickness and type should be chosen based on the specific application and duration of use. | Prevents direct skin contact and potential absorption. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and ventilation is inadequate.[1] | Prevents inhalation of harmful dust particles. |
Safe Handling and Operational Plan
Proper handling procedures are crucial to minimize the risk of exposure and accidents.
Step-by-Step Handling Protocol
-
Preparation :
-
Before handling, thoroughly review the Safety Data Sheet (SDS).
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.
-
-
Weighing and Transfer :
-
Handle the solid material carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
If possible, use a containment system such as a glove bag or a balance enclosure.
-
-
In Use :
-
Storage :
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Plan
As a halogenated aromatic compound, this compound and its waste must be disposed of as hazardous waste.[3][4]
Step-by-Step Disposal Protocol
-
Waste Segregation :
-
Container Management :
-
Use a compatible, leak-proof container with a secure lid.
-
Keep the waste container closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area.
-
-
Decontamination :
-
Decontaminate any glassware or equipment that has come into contact with the chemical by rinsing with a suitable solvent (e.g., acetone).
-
Collect the rinsate as halogenated organic waste.[3]
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by a licensed disposal company, following all local, state, and federal regulations.
-
Visual Safety Guides
To further aid in safe handling and procedural understanding, the following diagrams illustrate key workflows.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
